1-Butyl-4-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRUONFYBUYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369186 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-67-6 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodobenzene from Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-4-iodobenzene from butylbenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation.
Introduction
This compound is a substituted aromatic halide of significant interest in organic synthesis. The presence of a reactive iodine atom at the para position of the butyl-substituted benzene ring makes it a versatile building block for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] Its utility is particularly pronounced in the synthesis of photoelectronic polymers and as an intermediate in the preparation of active pharmaceutical ingredients.[1]
The synthesis of this compound is typically achieved through the direct iodination of butylbenzene. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophilic iodine species attacks the electron-rich benzene ring of butylbenzene. The butyl group, being an ortho-, para-directing activator, preferentially directs the incoming electrophile to the para position due to steric hindrance at the ortho positions.
Reaction Mechanism and Synthesis Workflow
The direct iodination of butylbenzene requires the in-situ generation of a potent electrophilic iodine species (I+) from molecular iodine. This is because iodine itself is not electrophilic enough to react directly with the aromatic ring. Oxidizing agents such as nitric acid, iodic acid, or periodic acid are commonly employed to generate the electrophilic iodine.[1][2][3] The overall reaction is irreversible due to the consumption of the hydrogen iodide (HI) byproduct by the oxidizing agent.
The general workflow for the synthesis of this compound from butylbenzene can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
The electrophilic aromatic substitution mechanism for the iodination of butylbenzene is a two-step process:
Caption: Mechanism of electrophilic iodination of butylbenzene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants & Products | ||
| Molecular Formula (Butylbenzene) | C10H14 | |
| Molecular Weight (Butylbenzene) | 134.22 g/mol | |
| Molecular Formula (this compound) | C10H13I | [4] |
| Molecular Weight (this compound) | 260.11 g/mol | [4] |
| Reaction Conditions | ||
| Oxidizing Agent | Iodic Acid (HIO3) or Periodic Acid (HIO4) | [2][3] |
| Solvent | Glacial Acetic Acid | [2][3] |
| Temperature | 45-70 °C | [2][3] |
| Reaction Time | 1-3 hours | [2][3] |
| Yield | ||
| Typical Yield | 70-85% | |
| Spectroscopic Data (this compound) | ||
| 1H NMR (CDCl3) | ||
| δ 7.61 (d, 2H) | Ar-H ortho to I | |
| δ 6.92 (d, 2H) | Ar-H ortho to Butyl | |
| δ 2.53 (t, 2H) | -CH2-Ar | |
| δ 1.55 (m, 2H) | -CH2-CH2Ar | |
| δ 1.32 (m, 2H) | -CH2-CH3 | |
| δ 0.91 (t, 3H) | -CH3 | |
| 13C NMR (CDCl3) | ||
| δ 142.8 | C-Ar (ipso to Butyl) | |
| δ 137.3 | C-Ar (ortho to I) | |
| δ 130.5 | C-Ar (ortho to Butyl) | |
| δ 91.1 | C-Ar (ipso to I) | |
| δ 35.1 | -CH2-Ar | |
| δ 33.4 | -CH2-CH2Ar | |
| δ 22.2 | -CH2-CH3 | |
| δ 13.9 | -CH3 |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[2][3]
Materials:
-
Butylbenzene (1.0 eq)
-
Iodine (I2) (0.4 eq)
-
Periodic acid dihydrate (H5IO6) (0.2 eq)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
5% aqueous sodium sulfite (Na2SO3) solution
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butylbenzene (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.2 eq).
-
Solvent and Catalyst Addition: To the flask, add glacial acetic acid to dissolve the reactants. With gentle stirring, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to 65-70°C with constant stirring. Monitor the reaction progress by observing the disappearance of the purple color of iodine, which typically takes 1-3 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Workup: Add 5% aqueous sodium sulfite solution to the mixture until the color of any remaining iodine is discharged.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with care.
-
Iodine is harmful if inhaled or ingested. Avoid creating dust.
Conclusion
The direct iodination of butylbenzene using an iodine/periodic acid system in acetic acid is an effective method for the synthesis of this compound. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and key quantitative data to enable researchers to successfully perform this synthesis. The resulting product is a valuable intermediate for a wide range of applications in drug discovery and materials science.
References
An In-depth Technical Guide to 1-Butyl-4-iodobenzene: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-4-iodobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It belongs to the class of aryl halides and is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of a reactive iodine atom on the benzene ring allows for a variety of cross-coupling reactions, making it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important chemical processes.
Physical and Chemical Properties
This compound is a liquid at room temperature and is sensitive to light.[1][2] It is sparingly soluble in water but soluble in common organic solvents.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃I | [3][4] |
| Molecular Weight | 260.11 g/mol | [3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 80-82 °C at 0.5 mmHg | [2] |
| Density | Not available | |
| Refractive Index | 1.569 | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Melting Point | Not available (estimated for the tert-butyl isomer as 78°C) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 20651-67-6 | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | CCCCC1=CC=C(I)C=C1 | [4] |
| InChI | InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | [4] |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the butyl group. The C-I stretching vibration is also present in the fingerprint region.
Mass Spectrometry:
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 260.[4]
Synthesis of this compound
The most common method for the synthesis of this compound is the direct iodination of butylbenzene.[2] This electrophilic aromatic substitution reaction typically involves the use of iodine in the presence of an oxidizing agent, such as nitric acid.[5]
Experimental Protocol: Iodination of Butylbenzene
Materials:
-
Butylbenzene
-
Iodine (I₂)
-
Dilute Nitric Acid (HNO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine butylbenzene and iodine crystals.
-
Slowly add dilute nitric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a sodium thiosulfate solution to remove any unreacted iodine.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Caption: Synthesis of this compound.
Chemical Reactions of this compound
The presence of the iodo group makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are fundamental in the formation of carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous triethylamine and the chosen anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Sonogashira Coupling Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[7][8]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
In a reaction vessel, dissolve this compound and phenylboronic acid in the chosen solvent system.
-
Add the base to the mixture.
-
Purge the reaction mixture with an inert gas.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura Coupling Reaction.
Safety Information
This compound is harmful if swallowed and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also noted to be light-sensitive, so it should be stored in a dark, cool, and dry place.[2]
Applications
This compound serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it particularly useful in the following areas:
-
Pharmaceutical Synthesis: As a building block for the creation of complex drug molecules.
-
Materials Science: In the development of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Chemical Research: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Conclusion
This compound is a versatile and important chemical intermediate with a well-defined set of physical and chemical properties. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this compound in various research and development endeavors. As with all chemical procedures, appropriate safety precautions should be strictly followed.
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 20651-67-6 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H13I | CID 2724607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data Analysis of 1-butyl-4-iodobenzene (CAS Number: 20651-67-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-butyl-4-iodobenzene, identified by the CAS number 20651-67-6. While a thorough search of publicly available spectroscopic databases, including the NIST Mass Spectrometry Data Center, SpectraBase, and the Spectral Database for Organic Compounds (SDBS), was conducted, specific experimental spectra for this compound were not found.
This guide, therefore, presents a summary of the expected spectroscopic data based on the chemical structure of this compound. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for this and similar small organic molecules. These methodologies are provided to assist researchers in generating high-quality spectroscopic data for their own samples.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 20651-67-6 |
| Molecular Formula | C₁₀H₁₃I |
| Molecular Weight | 260.11 g/mol [1] |
Spectroscopic Data Summary
As of the latest search, experimental spectroscopic data for this compound (CAS 20651-67-6) is not available in the queried public databases. The following tables are provided as a template for researchers to populate with their own experimental data.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Data not available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
As this compound is a liquid, the ATR technique is highly suitable due to its minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
-
Instrumentation:
-
An FT-IR spectrometer equipped with an ATR accessory.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background Scan: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional group vibrations (e.g., C-H stretching, C=C aromatic stretching, C-I stretching).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Propose a fragmentation pattern consistent with the structure of the molecule.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
1-Butyl-4-iodobenzene molecular structure and weight
An In-depth Technical Guide to 1-Butyl-4-iodobenzene
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound, also known as 4-n-butyliodobenzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted at positions 1 and 4 with a straight-chain butyl group and an iodine atom, respectively. This substitution pattern is referred to as para.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃I[1]
-
Canonical SMILES: CCCCC1=CC=C(C=C1)I
-
InChI Key: XILRUONFYBUYIE-UHFFFAOYSA-N[2]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Notes |
| Molecular Weight | 260.11 g/mol [1] | |
| CAS Number | 20651-67-6 | |
| Appearance | Liquid | At room temperature. |
| Density | 1.462 g/mL | |
| Boiling Point | 80-82 °C | At a pressure of 0.5 mmHg.[3] |
| Refractive Index | 1.569 | |
| Water Solubility | 3.6 x 10⁻³ g/L | Sparingly soluble at 25°C.[3][4] |
| Organic Solvent Solubility | Soluble | Readily soluble in ethanol, diethyl ether, dichloromethane, and toluene.[5] |
Synthesis Protocol: Electrophilic Iodination of Butylbenzene
A common and effective method for synthesizing this compound is through the direct electrophilic aromatic substitution of butylbenzene. The butyl group is an ortho-, para-directing activator, leading to a mixture of products. The para-substituted isomer is typically the major product due to reduced steric hindrance.
Overall Reaction
C₁₀H₁₄ + I₂ → C₁₀H₁₃I + HI
Experimental Protocol
This protocol is based on the general method of iodinating aromatic compounds using iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ.
Materials:
-
1-Butylbenzene
-
Iodine (I₂)
-
Nitric Acid (HNO₃, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 5% (w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stir plate and magnetic stir bar
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-butylbenzene (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add powdered iodine (1.1 eq) to the solution and stir until it is partially dissolved.
-
Initiation of Reaction: Slowly add concentrated nitric acid (1.5 eq) dropwise to the stirring mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
Reaction Progression: After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Quench the reaction by washing with a 5% sodium thiosulfate solution to remove unreacted iodine.
-
Workup - Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via fractional distillation under reduced pressure to isolate the this compound product.
Logical Workflow and Diagrams
The synthesis of this compound can be visualized as a straightforward experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
References
Solubility Profile of 1-Butyl-4-iodobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butyl-4-iodobenzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound is a haloalkane, and these compounds are generally non-polar or weakly polar molecules.[1][2] Consequently, they tend to dissolve more readily in organic solvents of low polarity, such as hydrocarbons and chlorinated solvents, rather than in highly polar solvents like water.[1][3] The dissolution process in organic solvents is favored because the new intermolecular attractions formed between the haloalkane and the solvent molecules have a similar strength to the forces being broken within the separate solute and solvent molecules.[3][4][5]
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and the general principles of haloalkane solubility, a qualitative assessment can be made. The compound exhibits very low solubility in water, with a reported value of 3.6 x 10⁻³ g/L at 25°C.[6] In contrast, it is readily soluble in a variety of common organic solvents.
The following table summarizes the available qualitative and quantitative solubility information for this compound.
| Solvent | Polarity Class | Solubility | Temperature (°C) |
| Water | Highly Polar | Sparingly soluble (3.6 x 10⁻³ g/L)[6] | 25 |
| Ethanol | Polar Protic | Soluble | Room Temperature |
| Diethyl Ether | Moderately Polar | Soluble | Room Temperature |
| Dichloromethane | Polar Aprotic | Highly Soluble | Room Temperature |
| Toluene | Non-polar Aromatic | Highly Soluble | Room Temperature |
| Acetone | Polar Aprotic | Soluble | Room Temperature |
| Hexane | Non-polar Aliphatic | Highly Soluble | Room Temperature |
| Benzene | Non-polar Aromatic | Highly Soluble | Room Temperature |
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for this compound is not published, a general gravimetric method, commonly known as the "shake-flask method," can be employed to accurately determine its solubility in various organic solvents. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, hexane, dichloromethane) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to settle completely.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid aspirating any solid particles, the syringe should be fitted with a suitable filter (e.g., a 0.45 µm PTFE syringe filter).
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dried solute. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.
-
Calculation of Solubility: Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the mass of the dissolved solute and the volume of the solvent used.
-
Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
Signaling Pathways
There are no known biological signaling pathways directly involving this compound. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules and is not expected to have a direct biological signaling role.
Conclusion
This compound demonstrates solubility characteristics typical of a weakly polar haloalkane, with poor solubility in water and good to excellent solubility in a range of organic solvents. While precise quantitative data across various solvents and temperatures is limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and professionals working with this compound. The gravimetric method outlined provides a reliable means of obtaining accurate solubility data, which is essential for optimizing its use in synthetic and formulation applications.
References
A Comprehensive Technical Guide to 1-Butyl-4-iodobenzene for Researchers and Drug Development Professionals
Introduction
1-Butyl-4-iodobenzene is an aromatic organoiodine compound that serves as a versatile building block in organic synthesis. Its structure, featuring a butyl group and an iodine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and photoelectronic polymers.[1][2][3] The presence of the reactive carbon-iodine bond allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is readily available from several major chemical suppliers. The typical purity offered is around 95-98%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and may vary based on quantity and supplier.
| Supplier | Product Number/CAS No. | Purity | Available Quantities |
| Sigma-Aldrich | AMBH324AB86F (CAS: 20651-67-6) | 95% | 1 g, 5 g, 10 g, 25 g, 100 g |
| Thermo Scientific Chemicals | AC122380250 (CAS: 20651-67-6) | 98% | 25 g[4] |
| Santa Cruz Biotechnology | sc-224024 (CAS: 20651-67-6) | - | Inquire |
| Ambeed | A311737 (CAS: 20651-67-6) | 95% | 1 g, 5 g, 10 g, 25 g, 100 g |
| TCI Chemicals | B3624 (CAS: 35779-04-5 for tert-butyl isomer) | >95.0% (GC) | Inquire |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 20651-67-6 | |
| Molecular Formula | C₁₀H₁₃I | |
| Molecular Weight | 260.12 g/mol | |
| Appearance | Clear yellow liquid | [2] |
| Density | 1.462 g/cm³ at 25°C | [5] |
| Boiling Point | 80-82°C at 0.5 mmHg | [5] |
| Refractive Index | 1.5690 | [5] |
| Solubility | Sparingly soluble in water (3.6E-3 g/L at 25°C). Soluble in many organic solvents. | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons typically appear as two doublets in the region of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The butyl group protons will show characteristic multiplets in the upfield region (δ 0.9-2.7 ppm). |
| ¹³C NMR | Aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the iodine showing a characteristic shift. The butyl group carbons will be in the upfield region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 260. Fragmentation patterns may include the loss of the butyl group or the iodine atom. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the aromatic ring. The C-I bond will have a characteristic stretching frequency in the far-IR region. |
Synthesis and Experimental Protocols
This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Below are representative experimental protocols for its synthesis and its application in Suzuki, Heck, and Sonogashira couplings.
Synthesis of this compound
A common method for the synthesis of aryl iodides is through the diazotization of an aniline followed by a Sandmeyer-type reaction with potassium iodide. A plausible synthetic route for this compound would start from 4-butylaniline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 20651-67-6 [smolecule.com]
- 3. Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024) [iodobenzene.ltd]
- 4. 1-n-Butyl-4-iodobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic Iodination of n-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic iodination of n-butylbenzene, a key transformation in organic synthesis for the introduction of iodine into an aromatic ring. Aryl iodides are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, primarily due to their reactivity in cross-coupling reactions. This document details the core principles, experimental methodologies, and expected outcomes of this important reaction.
Core Principles
Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the iodination of n-butylbenzene. Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and requires activation to react with aromatic rings, even those activated by an alkyl group like n-butylbenzene. This activation is typically achieved by using an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species, often represented as "I⁺".
The n-butyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Its electron-donating inductive effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. Due to the steric hindrance imposed by the n-butyl group, the para-substituted product is generally favored over the ortho-substituted product.
Reaction Mechanism
The electrophilic iodination of n-butylbenzene proceeds through a three-step mechanism:
-
Generation of the Electrophile: A highly electrophilic iodine species is generated from a less reactive iodine source.
-
Nucleophilic Attack: The π-electron system of the n-butylbenzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated n-butylbenzene product.
Caption: General mechanism of electrophilic aromatic iodination.
Iodinating Reagents and Systems
A variety of reagents and conditions can be employed for the electrophilic iodination of n-butylbenzene. The choice of system affects the reaction rate, yield, and regioselectivity.
Iodine with an Oxidizing Agent
This is a common and effective method for aromatic iodination. The oxidizing agent converts molecular iodine into a more reactive electrophile.
-
Iodine and Nitric Acid (I₂/HNO₃): A mixture of iodine and nitric acid in a solvent like acetic acid is a potent iodinating system.
-
Iodine and Iodic Acid (I₂/HIO₃): This system, often in the presence of sulfuric acid and acetic anhydride, provides a powerful source of electrophilic iodine.
-
Iodine and Hydrogen Peroxide (I₂/H₂O₂): A greener alternative that generates the electrophilic iodine species in situ.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and convenient source of electrophilic iodine. Its reactivity is often enhanced by the addition of a protic or Lewis acid catalyst.
-
NIS with Trifluoroacetic Acid (NIS/TFA): A highly effective system for the iodination of activated aromatic rings.
-
NIS with Sulfuric Acid (NIS/H₂SO₄): A stronger acid catalyst that can be used for less reactive substrates.
Iodine with Silver Salts
Silver salts can activate molecular iodine, facilitating the iodination reaction.
-
Iodine and Silver Sulfate (I₂/Ag₂SO₄): This combination provides a mild and effective method for iodination.
Caption: Common iodinating systems for n-butylbenzene.
Quantitative Data for Iodination of Alkylbenzenes
While specific quantitative data for n-butylbenzene is sparse in the literature, the following tables summarize representative data for the iodination of closely related alkylbenzenes, which are expected to exhibit similar reactivity and regioselectivity.
Table 1: Iodination of Toluene
| Iodinating System | Solvent | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Reference |
| I₂ / AgNO₂ | Dichloromethane | Room Temp. | 85 | 42:58 | [1] |
| I₂ / Ag₂SO₄ | Dichloromethane | Room Temp. | 71 | 60:40 | [1] |
| NIS / TFA | Acetonitrile | Room Temp. | 95 | 45:55 | [2] |
Table 2: Iodination of tert-Butylbenzene
| Iodinating System | Solvent | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Reference |
| I₂ / Selectfluor | Dichloromethane | Room Temp. | 85 | 15:85 | [2] |
| I₂ / HIO₃ / H₂SO₄ | Acetic Anhydride | 45-50 | 78 | Not Specified (Mainly Para) | [3] |
Note: The increased steric bulk of the tert-butyl group significantly favors the formation of the para isomer.
Experimental Protocols
The following are representative experimental protocols that can be adapted for the iodination of n-butylbenzene.
Protocol 1: Iodination using Iodine and Iodic Acid[3]
Materials:
-
n-Butylbenzene
-
Iodic acid (HIO₃)
-
Glacial acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (95%)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).
-
Add n-butylbenzene (20 mmol) to the stirred mixture.
-
Cool the mixture to approximately 5 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature, and then for 2 hours at 45-50 °C.
-
Pour the cooled reaction mixture into an excess of cold aqueous sodium sulfite solution to quench the reaction and reduce any excess iodine.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)[2]
Materials:
-
n-Butylbenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of n-butylbenzene (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).
-
Add trifluoroacetic acid (0.1 mmol) catalytically.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for iodination.
Conclusion
The electrophilic iodination of n-butylbenzene is a robust and versatile reaction for the synthesis of iodo-n-butylbenzene isomers. While various methods are available, the choice of the specific iodinating system will depend on the desired yield, regioselectivity, and tolerance to reaction conditions. The use of iodine in combination with a strong oxidizing agent or N-iodosuccinimide activated by an acid are among the most effective and commonly employed methods. Due to steric effects, these reactions are expected to predominantly yield the para-iodo-n-butylbenzene isomer. The provided protocols and data for analogous alkylbenzenes serve as a strong foundation for the successful implementation of this important synthetic transformation.
References
An In-depth Technical Guide to the Stability and Storage of 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Butyl-4-iodobenzene (CAS No. 20651-67-6). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.
Core Stability Profile
This compound is an aromatic iodide compound that is stable under recommended storage conditions. However, it is particularly sensitive to light, which is a primary factor in its potential degradation. Its thermal behavior is typical of substituted aromatic compounds, and while it can be purified by vacuum distillation, prolonged exposure to high temperatures should be avoided.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The following table summarizes the key storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature | Avoids potential degradation from excessive heat. |
| Light | Keep in a dark place[1] | The compound is light-sensitive and can degrade upon exposure to light.[1] |
| Atmosphere | Sealed in a dry environment[1] | Protects from moisture and atmospheric contaminants. |
| Container | Tightly closed container | Prevents evaporation and exposure to air and moisture. |
| Location | Cool, dry, and well-ventilated place | Ensures a stable environment and prevents accumulation of any potential vapors. |
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.
Experimental Protocol: Photostability Testing
Given the light sensitivity of this compound, a photostability study is a critical component of its stability assessment. The following protocol is adapted from the ICH Q1B guidelines for photostability testing of new active substances.
Objective: To evaluate the impact of light exposure on the purity and degradation of this compound.
Materials and Equipment:
-
This compound
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials)
-
Light-resistant containers for control samples
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Calibrated radiometer and lux meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable stability-indicating analytical method.
-
Solvents for sample preparation (HPLC grade)
Procedure:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in the transparent containers.
-
Prepare a corresponding set of control samples in light-resistant containers.
-
-
Exposure:
-
Place the test samples in the photostability chamber.
-
Place the control samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
Expose the samples to the light source, monitoring the exposure using the calibrated radiometer and lux meter to ensure the total exposure meets the ICH Q1B requirements.
-
-
Sample Analysis:
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw a test sample and a control sample.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
The mobile phase and wavelength of detection for the HPLC method should be optimized to achieve good separation of the parent compound from any potential photodegradants.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples with those of the control samples.
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and quantify any major degradation products.
-
A significant change is typically defined as a greater than 5% loss in assay from its initial value or a significant increase in any single degradation product.
-
The following diagram outlines the experimental workflow for photostability testing.
Potential Decomposition Pathways
While specific degradation products for this compound are not extensively documented in publicly available literature, aryl iodides are known to undergo certain degradation reactions, particularly when exposed to light. The primary pathway of photodegradation is likely to involve the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can lead to the formation of radical species that can then participate in a variety of subsequent reactions, including:
-
Reduction: Formation of butylbenzene.
-
Coupling: Formation of biphenyl derivatives.
-
Reaction with Solvents: If in solution, the radical may react with the solvent molecules.
It is crucial to use a stability-indicating analytical method that can separate the intact this compound from these potential degradation products.
References
The Pivotal Role of 1-Butyl-4-iodobenzene in Advancing Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Butyl-4-iodobenzene, a halogenated aromatic compound, has emerged as a crucial building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring a reactive iodine atom and a solubilizing butyl group, makes it an ideal precursor for creating high-performance polymers for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the applications of this compound in organic electronics, detailing the synthesis of key polymers, their optoelectronic properties, and their performance in electronic devices.
From Monomer to High-Performance Polymer: The Synthetic Pathway
The primary application of this compound in organic electronics lies in its use as a monomer for the synthesis of hole-transporting polymers. The most prominent among these is poly(N-(4-butylphenyl)diphenylamine), often referred to as poly(4-butyltriphenylamine) (PTPA). The synthesis typically proceeds through a Suzuki coupling reaction, a versatile palladium-catalyzed cross-coupling method ideal for creating carbon-carbon bonds.
A key derivative of this compound for this purpose is 4-butyl-N,N-bis(4-bromophenyl)aniline. This monomer, which can be synthesized from this compound, is then polymerized with a suitable comonomer, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, to yield copolymers with tailored properties.
Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB)
A representative experimental protocol for the synthesis of a copolymer incorporating the 4-butylphenyl)diphenylamine moiety via Suzuki coupling is as follows:
-
Monomer Preparation: Synthesize or procure 2,7-dibromo-9,9-dioctylfluorene and N,N-diphenyl-N-(4-butylphenyl)amine. The latter can be prepared through the Buchwald-Hartwig amination of this compound with diphenylamine.
-
Borylation of Fluorene Monomer: The 2,7-dibromo-9,9-dioctylfluorene is converted to its corresponding diboronic acid or ester derivative.
-
Polymerization:
-
In an inert atmosphere (e.g., under argon), a mixture of the fluorene diboronic ester, N,N-bis(4-bromophenyl)-4-butylaniline, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., aqueous sodium carbonate or potassium carbonate) is dissolved in a suitable solvent system, typically a mixture of toluene and water.
-
The reaction mixture is heated to reflux (around 80-100 °C) and stirred for a period ranging from 24 to 72 hours, until the desired molecular weight is achieved.
-
The polymerization is quenched, and the resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.
-
The polymer is then purified through repeated washing and reprecipitation to remove catalyst residues and low molecular weight oligomers.
-
Core Applications in Organic Electronic Devices
Polymers derived from this compound, particularly copolymers like Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), are primarily utilized as hole-transporting layers (HTLs) in various organic electronic devices. The butyl group enhances the solubility of the polymer, facilitating solution-based processing techniques which are crucial for large-area and low-cost device fabrication. The triphenylamine moiety provides the necessary electronic properties for efficient hole transport.
Organic Field-Effect Transistors (OFETs)
In OFETs, polymers containing the 4-butyltriphenylamine unit serve as the active semiconductor layer. The performance of these devices is critically dependent on the charge carrier mobility of the material.
| Polymer | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Reference |
| Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) | 2 x 10⁻³ | 5.3 | 2.3 | [1][2] |
Table 1: Key performance metrics of a representative polymer derived from a this compound precursor.
The relatively high hole mobility and suitable energy levels of TFB make it an effective material for p-channel OFETs.[1][2]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, these polymers function as a hole-injection or hole-transport layer, facilitating the efficient injection of holes from the anode and their transport to the emissive layer. This leads to improved device efficiency and stability. The electron-blocking properties of TFB also help to confine electrons within the emissive layer, further enhancing the recombination efficiency.[3]
Organic Photovoltaics (OPVs)
In OPVs, polymers derived from this compound can be used as the donor material in the active layer of a bulk heterojunction solar cell. Their HOMO level allows for efficient charge transfer to a suitable acceptor material.
Visualizing the Core Processes
To better understand the synthesis and application of these materials, the following diagrams illustrate the key workflows and relationships.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance hole-transporting polymers used in a variety of organic electronic devices. The incorporation of the butylphenyl-diphenylamine moiety, derived from this compound, into polymer backbones imparts desirable properties such as good solubility, high hole mobility, and appropriate energy levels for efficient charge injection and transport. As research in organic electronics continues to advance, the demand for well-defined and functionalized monomers like this compound is expected to grow, paving the way for the development of next-generation flexible and low-cost electronic applications.
References
Methodological & Application
Application Notes and Protocols for 1-Butyl-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-butyl-4-iodobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile aryl iodide is a valuable building block for the synthesis of a wide range of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The high reactivity of the carbon-iodine bond in this compound allows for efficient coupling under various conditions.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. This data is compiled from various sources to provide a comparative overview of different catalytic systems and reaction parameters.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 90 | 6 | 88 |
| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1) / XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 91 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 85 |
| 6 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Toluene/H₂O | 110 | 10 | 89 |
Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 93 |
| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a standard method for the synthesis of 4-butylbiphenyl.
Materials:
-
This compound (1.0 mmol, 260 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-butylbiphenyl.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid, microwave-assisted synthesis, which can significantly reduce reaction times.[1]
Materials:
-
This compound (1.0 mmol, 260 mg)
-
Arylboronic acid (1.5 mmol)
-
Palladium on carbon (10% Pd/C, 1.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (8 mL)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), 10% Pd/C, and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (8 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under reflux conditions using microwave irradiation for a predetermined time (e.g., 30-90 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
The subsequent work-up and purification steps are similar to those described in Protocol 1.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Butyl-4-iodobenzene in palladium-catalyzed Heck reactions. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Aryl iodides, such as this compound, are highly reactive substrates in these couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.
Introduction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[3][4] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3] this compound is a useful starting material in organic synthesis due to the high reactivity of the carbon-iodine bond, which facilitates its participation in various cross-coupling reactions.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes typical reaction conditions and yields for Heck reactions of aryl iodides with various alkenes, which can be adapted for this compound.
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 2 | 95 | Adapted from[5][6] |
| Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3 wt%) | K₂CO₃ | Water | 100 | 6 | 96 | [7] |
| 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd milling ball | - | K₂CO₃ | DMF (LAG) | 120 | 2 | 65 | [1] |
| Iodobenzene | n-Butyl acrylate | Pd nano-spheres (1) | - | Et₃N | DMF | 60 | 16 | 100 | [5] |
| Iodobenzene derivatives | n-Butyl acrylate | Pd catalyst (0.001 Eq.) | - | K₂CO₃ | DMF | 85 | - | High | [8] |
| Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ (2) | - | Et₃N | - | 80-90 | 1 | 35.7 | [9] |
Note: TDTAT = N²,N⁴,N⁶-tridodecyl-1,3,5-triazine-2,4,6-triamine; LAG = Liquid-Assisted Grinding.
Experimental Protocols
Below is a representative experimental protocol for the Heck reaction of this compound with an acrylate, based on established procedures for similar aryl iodides.
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate, Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., anhydrous DMF, 5 mL), followed by this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., n-Butyl acrylate, 1.2 mmol, 1.2 eq.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted alkene.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. odinity.com [odinity.com]
Application Notes and Protocols: Sonogashira Coupling of 1-Butyl-4-iodobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the directness with which it constructs complex molecular architectures containing the arylethyne moiety.[2][6]
This document provides detailed application notes and protocols for the Sonogashira coupling of 1-butyl-4-iodobenzene with a variety of terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates for this transformation, often leading to high yields under mild conditions.[7][8]
Reaction Mechanism
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The dual catalytic cycle of the Sonogashira reaction.
A copper-free variant of the Sonogashira reaction also exists, which is particularly useful to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9] In this case, the deprotonated alkyne is thought to coordinate directly with the palladium(II) complex.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of this compound and analogous aryl iodides with various terminal alkynes.
| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~95 (estimated) | [10] (analogous) |
| 2 | This compound | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 60 | 6 | ~92 (estimated) | [11] (analogous) |
| 3 | This compound | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 50 | 4 | ~88 (estimated) | (analogous) |
| 4 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 100 | 10 | ~85 (estimated) | [7] (analogous) |
| 5 | Iodobenzene | Phenylacetylene | Pd(0)-PMMA | Et₃N | Water | 80 | 5 | 98 | |
| 6 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | RT | 1.5 | Good | [12] |
| 7 | Iodobenzene | 4-Ethynyltoluene | Magnetic Pd-Fe₃O₄ | Et₃N | Water | RT | - | 96 | [11] |
| 8 | 2-Iodobenzene | 3-Butynol | CataCXium A Pd G3 | Et₃N | Water/THF | 45 | 24 | 88 | [13] |
Yields are for isolated products. Conditions are generalized and may require optimization for specific substrates and scales.
Experimental Protocols
General Protocol for Palladium and Copper Co-catalyzed Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene), 5 mL
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.
Experimental Workflow
Caption: A general workflow for the Sonogashira coupling experiment.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and reliable method for the synthesis of substituted arylalkynes. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of this important transformation. The mild conditions and broad substrate scope make it a valuable tool in the synthesis of complex molecules for drug discovery and materials science. Further optimization of catalyst systems, particularly the exploration of copper-free conditions, may offer additional advantages in specific applications.
References
- 1. rsc.org [rsc.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Preparation of 4-Butylphenylmagnesium Iodide from 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of the aryl Grignard reagent, 4-butylphenylmagnesium iodide, from 1-butyl-4-iodobenzene. Aryl Grignard reagents are key intermediates in the synthesis of a diverse range of molecules, including pharmaceuticals, functional materials, and complex organic scaffolds. The protocol herein outlines the necessary precautions, reaction conditions, and characterization methods to ensure a successful and reproducible synthesis. The choice of an aryl iodide as the starting material is strategic, as the carbon-iodine bond is weaker than its bromide or chloride counterparts, leading to a higher reactivity towards magnesium metal and facilitating a more efficient Grignard reagent formation.
Key Reaction Principles
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2] This reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[3] The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Therefore, activation of the magnesium surface is a critical step for successful initiation.[4] Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring.[4][5]
A potential side reaction in Grignard synthesis is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct.[3][6] Careful control of reaction conditions, such as slow addition of the aryl halide and maintaining a moderate temperature, can minimize this undesired pathway.
Experimental Protocol
This protocol details the preparation of 4-butylphenylmagnesium iodide on a laboratory scale.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₁₃I | 260.11 | 2.60 g | 10.0 mmol |
| Magnesium turnings | Mg | 24.31 | 0.29 g | 12.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Iodine (crystal) | I₂ | 253.81 | 1 small crystal | - |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Schlenk line (optional, but recommended)
Procedure:
-
Apparatus Setup and Preparation:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
The three-necked flask is equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus is flushed with inert gas.
-
-
Magnesium Activation:
-
Place the magnesium turnings (0.29 g, 12.0 mmol) and a single small crystal of iodine into the reaction flask.
-
Gently heat the flask with a heat gun under a constant flow of inert gas until the iodine sublimes and deposits a purple vapor on the magnesium surface. The disappearance of the purple color indicates the activation of the magnesium.[4] Allow the flask to cool to room temperature.
-
-
Initiation of the Grignard Reaction:
-
In the dropping funnel, prepare a solution of this compound (2.60 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Add approximately 2-3 mL of this solution to the activated magnesium turnings in the flask.
-
The reaction is typically initiated by gentle warming of the flask. Signs of initiation include the disappearance of the iodine color (if any remains), the formation of a cloudy or grayish suspension, and a gentle reflux of the solvent.[5]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting materials. The final solution should appear as a grayish-brown, cloudy suspension.
-
-
Determination of Grignard Reagent Concentration (Titration):
-
The concentration of the prepared Grignard reagent should be determined before use in subsequent reactions. A common method is titration against a standard solution of a protic acid, such as sec-butanol, using an indicator like 1,10-phenanthroline.
-
Data Presentation
Table 1: Stoichiometry of Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 260.11 | 2.60 | 10.0 | 1.0 |
| Magnesium | 24.31 | 0.29 | 12.0 | 1.2 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Anhydrous THF |
| Reaction Temperature | Room Temperature to Reflux (~66 °C) |
| Reaction Time | 2-3 hours |
| Expected Yield | 85-95% (based on titration) |
| Appearance | Grayish-brown, cloudy suspension |
Experimental Workflow and Signaling Pathways
The logical progression of the experimental steps is crucial for the successful synthesis of the Grignard reagent. The following diagram illustrates this workflow.
Caption: Workflow for the preparation of 4-butylphenylmagnesium iodide.
Characterization
Due to the highly reactive and air-sensitive nature of Grignard reagents, in-situ characterization or derivatization followed by analysis is typically employed.
-
Titration: As mentioned, titration is the most common method to determine the concentration of the active Grignard reagent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct NMR analysis of Grignard reagents can be complex due to the Schlenk equilibrium, it is a powerful tool. For aryl Grignard reagents, the aromatic proton signals are expected to shift upfield compared to the starting aryl halide due to the increased electron density on the aromatic ring.
-
¹H NMR (Anticipated): The aromatic protons of 4-butylphenylmagnesium iodide are expected to show complex multiplets in the range of δ 6.5-7.5 ppm. The butyl group protons will appear in the upfield region (δ 0.9-2.6 ppm).
-
¹³C NMR (Anticipated): The carbon atom directly attached to the magnesium (ipso-carbon) will be significantly shielded and appear at a very downfield chemical shift, often broad and sometimes difficult to observe. The other aromatic and alkyl carbons will also exhibit shifts indicative of the organometallic species.
-
-
Derivatization: A common characterization method involves quenching an aliquot of the Grignard reagent with an electrophile (e.g., D₂O, CO₂, or an aldehyde) and analyzing the resulting stable product by standard techniques like GC-MS or NMR to confirm the structure and estimate the yield. For example, quenching with D₂O would result in the formation of 1-butyl-4-deuteriobenzene, which can be readily identified.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | - Crush the magnesium turnings with a dry glass rod. - Add a few more crystals of iodine and gently warm. - Add a few drops of 1,2-dibromoethane as an entrainer. |
| Wet glassware or solvent | Ensure all glassware is rigorously dried and use freshly distilled or commercially available anhydrous solvent. | |
| Low yield of Grignard reagent | Wurtz-Fittig side reaction | - Add the this compound solution more slowly. - Maintain a lower reaction temperature (e.g., using a water bath). |
| Incomplete reaction | Extend the reaction time after the addition is complete. | |
| Dark brown or black solution | Overheating or decomposition | Control the rate of addition to avoid excessive refluxing. |
References
Application Notes and Protocols: 1-Butyl-4-iodobenzene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-butyl-4-iodobenzene as a versatile precursor in the synthesis of key pharmaceutical intermediates. This compound serves as a valuable building block for creating complex molecular architectures through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The presence of the butyl group can enhance lipophilicity, a crucial property for drug candidates, while the iodo group provides a reactive handle for facile carbon-carbon and carbon-nitrogen bond formation.
Core Applications:
This compound is a key starting material for the synthesis of a variety of scaffolds relevant to medicinal chemistry. This document will focus on the following transformations:
-
Suzuki-Miyaura Coupling: For the synthesis of substituted biphenyl derivatives.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl aniline derivatives.
-
Heck Reaction: For the synthesis of substituted stilbene and cinnamic acid derivatives.
Suzuki-Miyaura Coupling: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
Biphenyl-4-carboxylic acid derivatives are important structural motifs in a number of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists.[1][2][3] The synthesis of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid from this compound and 4-carboxyphenylboronic acid is a representative example of a Suzuki-Miyaura coupling reaction.[1][4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A mixture of this compound (1.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) is placed in a round-bottom flask.[4][5] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added. A degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added via syringe. The reaction mixture is heated to 80 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic solvents are removed under reduced pressure. The aqueous residue is diluted with water and acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~85-95 | Adapted from[4][5] |
| 2 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (0.0008) | Na₂CO₃ | Water | 2 | 100 | [6] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | 1.5 | 92 | [7] |
Buchwald-Hartwig Amination: Synthesis of N-(4-Butylphenyl)aniline
N-aryl anilines are prevalent scaffolds in many biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and central nervous system agents.[8][9] The Buchwald-Hartwig amination provides a direct and efficient method for the synthesis of these compounds from aryl halides and anilines.[10][11][12]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol:
In an oven-dried Schlenk tube, this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) are added. The tube is evacuated and backfilled with argon. Aniline (1.2 mmol, 1.2 equiv), anhydrous toluene (5 mL), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) are then added. The reaction mixture is heated to 100 °C and stirred for 16-24 hours. The reaction progress is monitored by GC-MS or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-(4-butylphenyl)aniline.[10][13]
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | ~80-90 | Adapted from[10][13] |
| 2 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | Water | 50 | 90 | [11] |
| 3 | 4-Iodoanisole | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 85 | [14] |
Heck Reaction: Synthesis of 3-(4-Butylphenyl)acrylic Acid
Cinnamic acid derivatives are important intermediates in the synthesis of various pharmaceuticals, including anticoagulants, and are also found in numerous natural products with biological activity.[15][16] The Heck reaction allows for the straightforward synthesis of these compounds from aryl halides and acrylic acid.[17][18]
Experimental Workflow: Heck Reaction
Caption: Workflow for the Heck reaction.
Experimental Protocol:
A mixture of this compound (1.0 mmol, 1.0 equiv), acrylic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) in acetonitrile (5 mL) is placed in a sealed tube.[17] The mixture is heated to 80-90 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 3M HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.[17]
Quantitative Data: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Acrylic Acid | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80-90 | ~70-80 | Adapted from[17] |
| 2 | Iodobenzene | n-Butyl acrylate | Pd nano-spheres (1) | Et₃N | DMF | 60 | 100 | [18] |
| 3 | 4-Iodoacetophenone | Acrylic Acid | Pd(OAc)₂ (cat.) | Na₂CO₃ | Water | reflux | ~70-80 | [16] |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—provide efficient and modular routes to construct key molecular scaffolds. The provided protocols and data serve as a guide for researchers in the development of novel drug candidates. The ability to readily introduce the 4-butylphenyl moiety allows for the systematic exploration of structure-activity relationships, aiding in the optimization of pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. news.umich.edu [news.umich.edu]
- 9. 4-tert-Butyl-N-(4-butylphenyl)aniline | C20H27N | CID 70153981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. 3-(4-TERT-BUTYL-PHENYL)-ACRYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. A Microscale Heck Reaction In Water [chemeducator.org]
- 17. odinity.com [odinity.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 1-butyl-4-iodobenzene as a key starting material. The methodologies described herein are fundamental for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Biaryl moieties are prevalent in a wide array of pharmaceuticals and biologically active compounds. The 4-butylphenyl scaffold can impart desirable lipophilic characteristics, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Introduction to Biaryl Synthesis using this compound
This compound is a versatile building block for the synthesis of substituted biaryl compounds through various transition metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Kumada, Negishi, Stille, Heck, and Sonogashira couplings, enable the formation of a carbon-carbon bond between the iodinated aromatic ring and another aryl or vinyl group. The choice of reaction is often dictated by the nature of the coupling partner, functional group tolerance, and desired reaction conditions.
Overview of Key Cross-Coupling Reactions
Several palladium- and nickel-catalyzed cross-coupling reactions are instrumental in the synthesis of biaryls from this compound. The general scheme for these transformations is depicted below.
Caption: General workflow for biaryl synthesis from this compound.
The following sections provide detailed protocols and comparative data for several of these key reactions.
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical reaction conditions and yields for various cross-coupling reactions using this compound or closely related aryl iodides. This data is intended to serve as a guide for reaction optimization.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Iodobenzene[1] |
| Kumada Coupling | [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] | p-Tolylmagnesium bromide | - | THF | RT | 1 | ~95 | 4-(t-Butyl)-1-iodobenzene[2][3] |
| Negishi Coupling | Pd(0)/PEPPSI | In situ generated Aryl-ZnX | - | THF | 25-50 | 3-15 | 80-97 | Functionalized aryl iodides[4][5][6] |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | Tetraalkynylstannane | Et₂NH | BuOAc | 100 | 2-4 | 80-95 | Iodobenzene derivatives[7] |
| Heck Reaction | Pd(OAc)₂ | Styrene | K₂CO₃ | DMF | 100 | 12 | ~80 | Iodobenzene[8][9] |
| Sonogashira Coupling | Pd(0)/Cu₂O on Al₂O₃ | Phenylacetylene | - | THF/DMA | 80 | Flow | 75-98 | Iodobenzene derivatives[10][11] |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]
- 4. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 7. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 8. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 9. sctunisie.org [sctunisie.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed amination of 1-butyl-4-iodobenzene, a key transformation in the synthesis of N-aryl amines. This reaction, commonly known as the Buchwald-Hartwig amination, is a powerful tool for constructing carbon-nitrogen (C-N) bonds and is widely utilized in the pharmaceutical and materials science industries.[1][2][3] The protocols and data presented herein are based on established methodologies for the amination of aryl iodides and serve as a valuable resource for reaction optimization and scale-up.[4][5]
The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6] The choice of these components is critical for achieving high yields and selectivity.[2]
Catalytic Performance: A Comparative Overview
The efficiency of the palladium catalyst in the Buchwald-Hartwig amination is highly dependent on the phosphine ligand employed. Bulky, electron-rich ligands are known to promote the key steps of the catalytic cycle.[2] The following table summarizes representative data for the palladium-catalyzed amination of this compound and structurally similar aryl halides with various amines, showcasing the impact of different catalysts, ligands, and reaction conditions on the outcome.
| Entry | Aryl Halide | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOt-Bu | Toluene | 100 | 12 | ~90 (estimated) |
| 2 | 4-Iodo-isopropylbenzene | N-Methylbenzylamine | Pd₂(dba)₃ (1.0) | Ligand 2* (2.0) | NaOt-Bu | Dioxane/t-BuOH | 60 | - | 88[4] |
| 3 | 4-Iodobenzophenone | Di(n-propyl)amine | Pd₂(dba)₃ (2.5) | Ligand 3* (5.0) | NaOt-Bu | Dioxane/Et₃N | 100 | - | 72[4] |
| 4 | 3-Iodotoluene | Diphenylamine | Pd₂(dba)₃ (1.0) | Ligand 2* (2.0) | NaOt-Bu | Dioxane | 80 | - | 98[4] |
| 5 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | High[2] |
| 6 | 4-Bromo-tert-butylbenzene | Ammonia | Pd[P(o-tol)₃]₂ / CyPF-t-Bu (0.5) | - | NaOt-Bu | Dioxane | - | - | High[5] |
*Ligand 2 and 3 are specific phosphine ligands described in the cited reference.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed amination of this compound. These procedures are adapted from established methods for similar aryl iodides and should be optimized for specific applications.[4][5]
Protocol 1: General Procedure for the Amination of this compound with n-Butylamine
This protocol is suitable for the coupling of primary aliphatic amines with this compound using a strong base.
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd), XPhos (e.g., 0.02 mmol, 2 mol%), and NaOt-Bu (e.g., 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and n-butylamine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N,4-dibutylaniline.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated using Graphviz.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Conclusion
The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of N-substituted 4-butylanilines. By carefully selecting the palladium precursor, ligand, base, and solvent, high yields of the desired product can be achieved. The provided protocols and comparative data serve as a valuable starting point for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of important C-N bonds. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Stille Coupling with 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organotin compound with an organic halide or pseudohalide.[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][4] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[4]
This document provides detailed application notes and a comprehensive protocol for the Stille coupling of 1-Butyl-4-iodobenzene with a vinylstannane reagent, a common transformation for the synthesis of substituted styrenes. These styrenes are important building blocks in the development of polymers and fine chemicals.
Reaction Principle
The catalytic cycle of the Stille coupling reaction generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (e.g., vinyltributyltin) then exchanges its organic group with the iodide on the palladium center. This is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium intermediate are then eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes representative quantitative data for the Stille coupling of this compound with vinyltributylstannane under typical reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Vinyltributylstannane | 1.2 mmol |
| Catalyst & Ligand | |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) |
| Solvent | |
| Toluene, anhydrous | 10 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Product | |
| 1-Butyl-4-vinylbenzene | |
| Yield | 91% (isolated)[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Stille coupling of this compound with vinyltributylstannane.
Materials:
-
This compound
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Petroleum ether
-
Dichloromethane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or round-bottom flask
-
Condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 274 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add vinyltributylstannane (1.2 mmol, 380 mg, 0.35 mL) to the reaction mixture via syringe.
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude residue is then purified by silica gel column chromatography.[5]
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Load the crude residue onto the column.
-
Elute the column with a mixture of petroleum ether and dichloromethane to separate the desired product from the tin byproducts and other impurities.[5] A typical starting eluent would be pure petroleum ether, gradually increasing the polarity with dichloromethane.
-
Collect the fractions containing the purified product (as indicated by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Butyl-4-vinylbenzene as a colorless oil.[5]
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Stille coupling of this compound.
References
Application of 1-Butyl-4-iodobenzene in the Synthesis of Nematic Liquid Crystals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Butyl-4-iodobenzene is a crucial synthetic intermediate in the field of materials science, particularly in the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid core structure, coupled with the reactive iodine substituent, makes it an ideal building block for creating the mesogenic cores of liquid crystalline materials. The butyl chain contributes to the overall molecular anisotropy and influences the physical properties of the final liquid crystal, such as its clearing point and mesophase behavior. This document outlines the application of this compound in the synthesis of 4'-butyl-4-cyanobiphenyl (4CB), a well-known nematic liquid crystal, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to guide researchers in this area.
Data Presentation
The physical properties of the target liquid crystal, 4'-butyl-4-cyanobiphenyl (4CB), and its longer-chain homologues are summarized in the table below. These properties are critical for the design and application of liquid crystal displays (LCDs) and other electro-optic devices. The 4-alkyl-4'-cyanobiphenyl series is known for its strong positive dielectric anisotropy, a key characteristic for nematic liquid crystals used in twisted nematic (TN) and other display modes.
| Compound | Alkyl Chain (n) | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Dielectric Anisotropy (Δε) at 20°C | Birefringence (Δn) |
| 4CB | 4 | 47-49 | monotropic | Not readily available | Not readily available |
| 5CB | 5 | 22.5 | 35.0[1] | +11.5 | ~0.18 |
| 6CB | 6 | 13.5 | 29.0[2] | Positive | Not readily available |
| 7CB | 7 | 28.5 | 42.0[2] | +6.7 | Not readily available |
| 8CB | 8 | 21.5 (SmA-N at 32.5) | 40.4[2] | Positive | Not readily available |
Note: 4CB exhibits a monotropic nematic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state. The values for 5CB are provided as a close structural analogue for which extensive data is available.
Experimental Protocols
The synthesis of 4'-butyl-4-cyanobiphenyl from this compound is achieved through a Suzuki-Miyaura cross-coupling reaction with 4-cyanophenylboronic acid. This reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Base Addition: Add toluene (40 mL) and a 2 M aqueous solution of potassium carbonate (20 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring under an inert atmosphere. The reaction progress should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity) is typically effective.
-
Characterization: Combine the pure fractions, as identified by TLC, and evaporate the solvent to yield 4'-butyl-4-cyanobiphenyl as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point and observe the liquid crystalline phases using a polarizing optical microscope with a hot stage.
Mandatory Visualization
Caption: Synthetic workflow for 4'-butyl-4-cyanobiphenyl.
References
Application Notes and Protocols for the Functionalization of Polymers with 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with specific molecular moieties is a cornerstone of modern materials science and drug development. The introduction of tailored functional groups can dramatically alter the physicochemical properties of a polymer, enabling applications ranging from targeted drug delivery to advanced diagnostics. 1-Butyl-4-iodobenzene is a valuable reagent for such modifications, offering a versatile handle for introducing a butylphenyl group onto a polymer backbone. This substituent can enhance hydrophobicity, improve solubility in organic media, and provide a platform for further chemical transformations.
This document provides detailed application notes and experimental protocols for the functionalization of polymers using this compound via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are widely employed for their efficiency, functional group tolerance, and the stability of the resulting carbon-carbon bonds.
I. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In the context of polymer functionalization, a pre-functionalized polymer containing boronic acid or boronic ester groups can be reacted with this compound, or conversely, a polymer bearing aryl iodide functionalities can be coupled with a butylphenylboronic acid derivative. The latter is exemplified by the modification of poly(4-iodostyrene).[1][2]
Applications in Drug Development
Polymers functionalized with butylphenyl groups via Suzuki coupling can be designed to interact with biological systems in specific ways. The hydrophobic butylphenyl moiety can enhance the encapsulation of lipophilic drugs within polymer nanoparticles or micelles, potentially improving drug loading and bioavailability.[3][4] Furthermore, these modified polymers can serve as scaffolds for the attachment of targeting ligands or other bioactive molecules, facilitating the development of sophisticated drug delivery systems.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the functionalization of a hypothetical boronic acid-functionalized polymer with this compound.
Materials:
-
Boronic acid-functionalized polymer
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a Schlenk flask, dissolve the boronic acid-functionalized polymer (1.0 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add this compound (1.2 eq) to the solution.
-
Add potassium carbonate (3.0 eq) dissolved in a minimal amount of deionized water.
-
De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in de-gassed toluene.
-
Inject the catalyst solution into the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by taking aliquots and analyzing via techniques like ¹H NMR or GPC.
-
After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Filter the polymer, wash thoroughly with methanol and water to remove residual catalyst and salts, and dry under vacuum.
Quantitative Data
The following table summarizes representative data for Suzuki-Miyaura cross-coupling reactions involving aryl halides and boronic acids, providing an indication of expected efficiencies.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | >95 | Analogous to[7] |
| 2 | Poly(4-bromostyrene) | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 48 | ~100 (modification efficiency) | [8] |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura functionalization.
II. Heck Reaction: Aryl-Alkene Coupling
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene. For polymer functionalization, a polymer with pendant alkene groups can be reacted with this compound, or a polymer containing aryl iodide moieties can be coupled with an alkene. This reaction is particularly useful for introducing the butylphenyl group adjacent to a double bond, which can be a site for further chemical modifications.
Applications in Drug Development
Functionalization via the Heck reaction can introduce hydrophobic butylphenyl groups that can influence the self-assembly of amphiphilic polymers into micelles or other nanostructures for drug encapsulation. The resulting double bond can also be a reactive site for conjugating drugs or targeting moieties through subsequent reactions like thiol-ene "click" chemistry.
Experimental Protocol: Heck Reaction
This protocol outlines the functionalization of a hypothetical alkene-containing polymer with this compound.
Materials:
-
Alkene-functionalized polymer
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve the alkene-functionalized polymer (1.0 eq) and this compound (1.5 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) as the base.
-
De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Add Palladium(II) acetate (0.01 eq) and Tri(o-tolyl)phosphine (0.04 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 100-120 °C and stir for 24-72 hours.
-
Monitor the reaction by analyzing aliquots using ¹H NMR or FT-IR to observe the disappearance of vinylic protons and the appearance of new aromatic signals.
-
After cooling to room temperature, precipitate the polymer in a suitable non-solvent (e.g., water or methanol).
-
Filter the polymer, wash extensively to remove catalyst residues and salts, and dry under vacuum.
Quantitative Data
The following table presents typical results for Heck coupling reactions, which can serve as a reference for the expected efficiency.
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Diisopropylethylamine | Water (with thermoresponsive micelles) | 70 | 48 | Moderate | [9] |
| 2 | Iodobenzene | Methyl acrylate | Supported Pd catalyst | Triethylamine | N-methylpyrrolidone | 100 | 1 | ~100 | Analogous to[5] |
Signaling Pathway for Heck Reaction Catalysis
Caption: Catalytic cycle of the Heck reaction.
III. Sonogashira Coupling: Aryl-Alkyne Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing a rigid alkynyl-aryl linkage into a polymer structure. Functionalization can be achieved by reacting a polymer with pendant alkyne groups with this compound or by coupling a polymer bearing aryl iodide groups with a terminal alkyne.
Applications in Drug Development
The introduction of the rigid 1-butyl-4-phenylacetylene moiety can significantly impact the conformational properties of a polymer. This can be exploited in the design of polymers for drug delivery systems where specific spatial arrangements are required for optimal drug interaction or cellular uptake. The alkyne bond itself can also participate in further "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), providing a versatile platform for bioconjugation.
Experimental Protocol: Sonogashira Coupling
This protocol details the functionalization of a hypothetical alkyne-terminated polymer with this compound.
Materials:
-
Alkyne-terminated polymer
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve the alkyne-terminated polymer (1.0 eq) and this compound (1.2 eq) in a mixture of THF and triethylamine (e.g., 3:1 v/v).
-
De-gas the solution thoroughly by bubbling with nitrogen or argon for 30 minutes.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and Copper(I) iodide (0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by FT-IR for the disappearance of the terminal alkyne C-H stretch and by ¹H NMR.
-
Once the reaction is complete, filter the mixture to remove the precipitated triethylammonium iodide.
-
Concentrate the filtrate and precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash it to remove any remaining catalyst, and dry it under vacuum.
Quantitative Data
The following table provides representative data for Sonogashira coupling reactions.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | THF | RT | 24 | High | Analogous to[10] |
| 2 | Diodobisbenzoxazine | Diacetylene bisether | Pd(PPh₃)₄ | CuI | NEt₃/Toluene | 60 | 24 | - (Polymerization) | [11] |
Logical Relationship in Sonogashira Coupling
Caption: Key components for Sonogashira coupling.
IV. Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a primary tool to confirm the covalent attachment of the butylphenyl group. The appearance of new signals corresponding to the aromatic and aliphatic protons of the butylphenyl moiety and the disappearance or shift of signals from the original functional group are key indicators.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of new functional groups and the disappearance of reactant functional groups (e.g., the terminal alkyne C-H stretch in Sonogashira coupling).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer before and after functionalization. Significant changes in the elution profile can indicate side reactions such as chain scission or cross-linking.
-
Quantitative Analysis: The degree of functionalization can be quantified using techniques like ¹H NMR by integrating the signals of the newly introduced butylphenyl group against the signals of the polymer backbone.[12] Elemental analysis can also provide quantitative information on the incorporation of iodine (if the starting polymer was functionalized with this compound).
Conclusion
The functionalization of polymers with this compound using Suzuki-Miyaura, Heck, and Sonogashira coupling reactions offers a powerful and versatile approach to creating novel materials with tailored properties. These methods provide a robust toolkit for researchers in materials science and drug development to design and synthesize advanced polymers for a wide range of applications, from improving drug delivery systems to developing new biomaterials. The detailed protocols and characterization techniques provided in these application notes serve as a comprehensive guide for the successful implementation of these important chemical transformations.
References
- 1. "Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 2. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. jchemrev.com [jchemrev.com]
- 5. blog.curapath.com [blog.curapath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Post-polymerization functionalization of polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling with 1-Butyl-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 1-butyl-4-iodobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low or no product formation is a frequent challenge and can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the reagents. As an electron-rich aryl iodide, this compound can present specific challenges.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Pd(0) species are sensitive to oxygen. Use fresh catalyst or a robust pre-catalyst. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1] |
| Ineffective Base | The choice and quality of the base are critical for activating the boronic acid.[2] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water content can affect reactivity. The solubility of the base in the chosen solvent system is also a crucial factor. |
| Suboptimal Solvent System | The solvent plays a key role in the solubility of reagents and the reaction rate. Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[3] The ratio of the organic solvent to water can significantly impact the yield and should be optimized. |
| Low Reaction Temperature | While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently.[4] If the reaction is sluggish at a lower temperature, consider increasing it to 80-100 °C, monitoring for potential side product formation. |
| Boronic Acid Decomposition | Boronic acids can be prone to decomposition, especially under the reaction conditions. Use high-quality boronic acid and consider using a slight excess (1.1-1.5 equivalents). Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction.[1] |
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction mixture, which is complicating purification and reducing the yield of my target molecule. What are these side products and how can I minimize them?
Answer: The formation of side products is a common issue in Suzuki couplings. The two most prevalent side products are the homocoupling of the boronic acid and the dehalogenation of the aryl iodide.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Recommended Solutions |
| Boronic Acid Homocoupling | This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[1] | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling. |
| Dehalogenation (Protodeiodination) | The iodine atom on this compound is replaced by a hydrogen atom. This can occur through various pathways, sometimes involving the solvent or trace water as a proton source.[1] | Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also influence the extent of dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid being used. However, for electron-rich aryl iodides like this compound, common and effective catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective.[3]
Q2: How critical is the degassing of solvents and reagents for this reaction?
A2: Degassing is extremely critical. The active catalytic species, Pd(0), is readily oxidized to Pd(II) by dissolved oxygen, which renders it inactive in the catalytic cycle.[1] Failure to properly degas the reaction mixture is a very common reason for low yields. The freeze-pump-thaw method or bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period are effective degassing techniques.
Q3: Can I use 1-butyl-4-bromobenzene or chlorobenzene instead of this compound?
A3: Yes, but the reactivity of the aryl halide significantly decreases in the order I > Br > Cl.[5] While this compound is highly reactive, couplings with the corresponding bromide may require more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems). The chloride is the least reactive and often requires specialized, highly active catalysts to achieve good yields.
Q4: My boronic acid is not very stable. Are there any alternatives?
A4: Yes, if your boronic acid is prone to decomposition, you can use more stable derivatives such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][6] These compounds are generally more stable to storage and handling and can release the corresponding boronic acid in situ under the reaction conditions.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of aryl iodides structurally similar to this compound, demonstrating the impact of various reaction parameters on the product yield.
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 4-Iodotoluene and Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 80 | 16 | 88 |
Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific reaction conditions and substrates.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 90 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 8 | 94 |
| 3 | Cs₂CO₃ | THF/H₂O (3:1) | 70 | 10 | 96 |
| 4 | NaOH | EtOH/H₂O (1:1) | 60 | 6 | 85 |
This table illustrates the general trends in base and solvent effects on the Suzuki coupling reaction.[7][8]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
preventing homocoupling side reactions of 1-Butyl-4-iodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for preventing homocoupling side reactions of 1-butyl-4-iodobenzene in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling side product of this compound?
The primary homocoupling side product is 4,4'-dibutyl-1,1'-biphenyl. This occurs when two molecules of this compound react with each other, forming a new carbon-carbon bond between the aromatic rings. This is often referred to as an Ullmann-type coupling.
Q2: In which common cross-coupling reactions is the homocoupling of this compound a concern?
While possible in several palladium- or copper-catalyzed reactions, the direct homocoupling of this compound to form 4,4'-dibutylbiphenyl is most prominent under conditions that favor Ullmann coupling, which typically involve copper catalysis at elevated temperatures.[1][2] In other reactions like Suzuki or Sonogashira, while some aryl halide homocoupling can occur, the more prevalent homocoupling side reaction often involves the other coupling partner (the boronic acid or the terminal alkyne, respectively).[3][4]
Q3: What are the main drivers of homocoupling side reactions?
The primary drivers depend on the specific reaction:
-
For Ullmann-type homocoupling of this compound: The presence of a copper catalyst and often high reaction temperatures are key factors.[1]
-
In Sonogashira coupling: The presence of oxygen and a copper(I) co-catalyst promotes the oxidative homocoupling of the terminal alkyne partner (Glaser coupling).[3][5][6]
-
In Suzuki coupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid reagent.[4]
Q4: What is the most effective general strategy to prevent homocoupling?
The most effective general strategy is to create an inert reaction environment.[3][5] Rigorously excluding oxygen by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial for minimizing oxidative homocoupling pathways in both Sonogashira and Suzuki reactions.[3][5][6] For reactions prone to Ullmann-type coupling, avoiding copper catalysts where possible is a key strategy.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Formation of 4,4'-dibutylbiphenyl in a planned cross-coupling reaction.
-
Question: I am trying to perform a cross-coupling reaction with this compound, but I am isolating a significant amount of 4,4'-dibutylbiphenyl. What is happening and how can I fix it?
-
Answer: The formation of 4,4'-dibutylbiphenyl suggests that an Ullmann-type homocoupling of your starting material is occurring. This is especially likely if your reaction conditions involve a copper catalyst and/or high temperatures.
Troubleshooting Steps:
-
Re-evaluate the need for a copper catalyst: If you are running a Sonogashira coupling, consider switching to a copper-free protocol.[3][6][7] Many modern palladium catalysts and ligand systems can facilitate the reaction without a copper co-catalyst, thereby eliminating the primary pathway for this side reaction.
-
Lower the reaction temperature: High temperatures can promote Ullmann coupling. Investigate if the desired cross-coupling can proceed at a lower temperature.
-
Optimize the catalyst system: If a copper catalyst is essential, screening different supporting ligands might identify a system that favors the desired cross-coupling over homocoupling.
-
Issue 2: Significant formation of diyne byproduct in a Sonogashira coupling.
-
Question: In my Sonogashira reaction between this compound and a terminal alkyne, I am observing a large amount of the homocoupled alkyne (a diyne, from Glaser coupling). How can I suppress this?
-
Answer: The homocoupling of the terminal alkyne (Glaser coupling) is a very common side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst and the presence of oxygen.[3][5][6]
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical step. Use a Schlenk line or a glovebox. Solvents and liquid reagents must be thoroughly degassed (e.g., by at least three freeze-pump-thaw cycles or by bubbling with argon for an extended period).[3]
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling. These protocols often require careful selection of the palladium catalyst, ligand, and base.[3][6][7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Optimize the Base and Ligand: The choice of base and phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can sometimes be beneficial.[5]
-
Issue 3: Formation of biphenyl from the boronic acid in a Suzuki coupling.
-
Question: My Suzuki reaction of this compound with an arylboronic acid is giving me a significant amount of the homocoupled boronic acid byproduct. What is the cause and solution?
-
Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, which is known to be promoted by the presence of molecular oxygen.[4]
Troubleshooting Steps:
-
Deoxygenate the Reaction Mixture: Before adding the palladium catalyst, ensure that all reagents and the solvent are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Use a Pd(0) Catalyst Source Directly: Using a Pd(II) precatalyst can sometimes lead to side reactions that promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ might be advantageous.
-
Optimize Reaction Conditions: Lowering the reaction temperature or screening different bases and solvents can help to favor the cross-coupling pathway.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized to minimize homocoupling. The data is based on general principles observed for aryl iodides and may need to be optimized for your specific system.
Table 1: Illustrative Effect of Reaction Conditions on Sonogashira Coupling of this compound with Phenylacetylene.
| Entry | Catalyst System | Atmosphere | Yield of Cross-Coupled Product (%) | Yield of Diyne Homocoupling (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | Air | 45 | 50 |
| 2 | PdCl₂(PPh₃)₂ / CuI | Argon | 85 | 10 |
| 3 | Pd(OAc)₂ / SPhos (Copper-Free) | Argon | 92 | < 2 |
Table 2: Illustrative Effect of Ligand Choice in Copper-Free Sonogashira Coupling.
| Entry | Palladium Source | Ligand | Base | Yield of Cross-Coupled Product (%) | Yield of Diyne Homocoupling (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | 75 | 15 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 92 | < 2 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 95 | < 1 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Alkyne Homocoupling
This protocol is designed to eliminate the copper co-catalyst, thereby preventing Glaser homocoupling.[3]
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive flow of argon, add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with Minimized Boronic Acid Homocoupling
This protocol emphasizes the rigorous exclusion of oxygen.
-
Reagent Preparation: In a Schlenk flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2 mL of water) via syringe. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Visualizations
Caption: Competing pathways in Sonogashira coupling.
Caption: Troubleshooting workflow for homocoupling.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction
Welcome to the technical support center for the Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading, with a specific focus on reactions involving 1-Butyl-4-iodobenzene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of the catalyst. This is a primary cause of low conversion, as the concentration of the active Pd(0) catalytic species in the solution diminishes.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration and precipitation into palladium black. Consider lowering the reaction temperature. Optimization studies are necessary to find the ideal balance between reaction rate and catalyst stability. |
| Incomplete Reduction of Pd(II) Precatalyst | Many common precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), must be reduced in situ to the active Pd(0) species.[1][2] Ensure your reaction conditions facilitate this reduction. The addition of a suitable phosphine ligand can often aid in this process. |
| Inappropriate Solvent | The choice of solvent can significantly impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.[3] |
Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?
Answer: Low conversion without the visible formation of palladium black can be attributed to several other factors related to ligands, the base, or the substrates themselves.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Base | The base is essential for regenerating the active Pd(0) catalyst in the final step of the cycle.[4] The base must be strong and soluble enough to be effective. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] Consider screening different bases. |
| Inappropriate Ligand or Ratio | For aryl iodides, phosphine ligands are commonly employed.[1] The electronic and steric properties of the ligand are crucial. Bulky, electron-rich phosphines often improve catalyst activity.[5] A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too much ligand can inhibit the reaction by creating an unreactive palladium center.[6] |
| Poor Substrate Quality | Ensure your this compound and alkene are pure and free of inhibitors, as impurities can poison the catalyst. |
| Side Reactions | Homocoupling of the aryl halide can occur, especially at higher temperatures. Additionally, alkene isomerization can be a problematic side reaction.[4] |
Question 3: How can I choose an appropriate starting catalyst loading for my reaction with this compound?
Answer: For aryl iodides like this compound, which are the most reactive aryl halides in the Heck reaction, it is often possible to use low catalyst loadings.[2] However, the optimal loading depends on the specific alkene, ligand, and reaction conditions.
-
For initial screening or difficult reactions: It is advisable to start with a higher catalyst loading, for example, 1-5 mol%, to ensure the reaction proceeds.[6][7]
-
For optimization: Once reaction conditions are established, the catalyst loading can be systematically lowered. For highly efficient systems, loadings as low as 0.00002 mol% have been reported for aryl iodides.[8]
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the Heck reaction? The active catalyst is a Palladium(0) complex, often written as L₂Pd(0).[4] This species is typically generated in situ from a more stable Palladium(II) precatalyst, such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂.[1] The Pd(II) is reduced to Pd(0) under the reaction conditions, often facilitated by a phosphine ligand or an amine base.[1][9]
Q2: Why is a base required in the Heck reaction? The base plays a crucial role in the final step of the catalytic cycle. After the desired product is formed, a hydridopalladium(II) complex (L₂Pd(H)X) remains. The base is necessary to react with this complex, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[4]
Q3: Can I perform the Heck reaction without a phosphine ligand? Yes, phosphine-free Heck reactions are possible. Aryl iodides are reactive enough that they can sometimes couple without any ligand.[4] Additionally, alternative catalytic systems have been developed that use other types of ligands, such as N-heterocyclic carbenes (NHCs), or are performed in media like ionic liquids that can stabilize the catalyst without traditional phosphine ligands.[10][11]
Q4: What is the general reactivity order for aryl halides in the Heck reaction? The reactivity order is dictated by the carbon-halogen bond strength. Aryl iodides are the most reactive, followed by bromides, and then chlorides, which are the least reactive.[2][5] Reactivity Order: Ar-I > Ar-Br >> Ar-Cl
Quantitative Data and Protocols
Data Presentation
Table 1: Examples of Catalyst Loading in Heck Reactions with Aryl Iodides
| Catalyst / Precatalyst | Ligand | Catalyst Loading | Substrates | Solvent | Yield | Reference |
| Pd/SiO₂ | None | 0.75 wt% | Iodobenzene & t-butylacrylate | DMF | High | [3] |
| Pd(OAc)₂ | None | 5-10 mol% | Aryl Iodides & Alkenyl Carbonyls | EtOH | Moderate to Good | [7] |
| Pd(dba)₂ | Di-1-adamantyl-n-butylphosphine | 0.00002 mol% | Aryl Iodides & Styrenes | N/A | Excellent | [8] |
| Palladium Milling Ball | None | N/A (Bulk Catalyst) | Iodobenzene & Styrene | DMF | 70% | [12] |
| Pd(OAc)₂ | PPh₃ | 2 mol% | Bromoiodobenzene & Acrylic Acid | Acetonitrile | 35.7% | [9] |
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general methodology for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate). Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base, this compound, and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A workflow for troubleshooting low conversion in Heck reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. odinity.com [odinity.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Grignard formation with 1-Butyl-4-iodobenzene
Welcome to Grignar-Assist, the dedicated technical support center for troubleshooting Grignard reactions. This guide is specifically tailored to address challenges encountered during the formation of the Grignard reagent from 1-butyl-4-iodobenzene, providing targeted advice for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?
A1: The most common culprits for a Grignard reaction failing to initiate are:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in your glassware, solvent, or on the surface of the magnesium will prevent the reaction from starting. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][2] This layer must be disrupted to expose the reactive metal surface.
-
Poor Quality Reagents: The this compound may contain impurities, or the solvent may not be sufficiently dry. Using freshly distilled aryl iodide and anhydrous grade ether or THF is crucial.
Q2: How can I effectively activate the magnesium turnings for the reaction?
A2: Several methods can be used to activate the magnesium surface:
-
Mechanical Activation: Vigorously stirring the magnesium turnings or crushing them with a dry glass rod can help break the MgO layer and expose fresh metal.[3]
-
Chemical Activation with Iodine: Adding a small crystal of iodine is a common and effective method.[3] The disappearance of the characteristic purple or brown color of iodine is a good visual indicator that the magnesium has been activated and the reaction may be starting.[2]
-
Chemical Activation with 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension. The reaction of DBE with magnesium is typically vigorous and produces ethylene gas, which helps to clean the magnesium surface.[3]
-
Heating: Gently warming a small spot of the reaction flask with a heat gun can provide the activation energy needed to initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[3]
Q3: I'm observing a significant amount of a side product, which I suspect is 4,4'-dibutylbiphenyl. What is causing this and how can I minimize it?
A3: The formation of 4,4'-dibutylbiphenyl is due to a side reaction known as Wurtz coupling .[4][5][6] In this reaction, the newly formed Grignard reagent (4-butylphenylmagnesium iodide) reacts with the unreacted this compound. To minimize Wurtz coupling:
-
Slow Addition of Aryl Iodide: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl iodide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.[4]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl iodide and bring it into contact with the magnesium surface.
-
Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic. Maintaining a controlled temperature, often at a gentle reflux, can help minimize side reactions.[1]
Q4: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent for preparing 4-butylphenylmagnesium iodide?
A4: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reagent formation. However, THF is often preferred for the preparation of aryl Grignard reagents as it can better solvate and stabilize the Grignard reagent, potentially leading to higher yields.[7] THF's higher boiling point also allows for a wider range of reaction temperatures.
Q5: How can I determine the concentration of the 4-butylphenylmagnesium iodide solution I have prepared?
A5: It is highly recommended to determine the concentration of your Grignard reagent before use in subsequent reactions. This can be done by titration. A common method involves titrating the Grignard solution against a known concentration of a titrant, such as iodine or diphenylacetic acid, in the presence of an indicator like 1,10-phenanthroline.[8][9]
Troubleshooting Guide
This table provides a quick reference for common problems and their solutions during the formation of 4-butylphenylmagnesium iodide.
| Problem | Possible Cause | Recommended Solution |
| Reaction does not initiate (no heat, no cloudiness) | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Low initial temperature. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 3. Gently warm a small area of the flask with a heat gun. |
| Reaction starts but then stops | 1. Insufficient activation of magnesium. 2. Impurities in the this compound. | 1. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. 2. Use freshly purified this compound. |
| Low yield of Grignard reagent | 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Reaction with atmospheric moisture or CO₂. | 1. Ensure slow, dropwise addition of the aryl iodide solution. Maintain vigorous stirring. 2. Allow for sufficient reaction time after the addition is complete, with gentle reflux if necessary. 3. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Dark brown or black reaction mixture | Formation of finely divided metal byproducts from side reactions. | While a color change is expected, a very dark solution may indicate significant side reactions. Ensure slow addition and good temperature control. The Grignard reagent may still be viable. |
Experimental Protocols
Protocol 1: Preparation of 4-Butylphenylmagnesium Iodide
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas inlet and outlet (e.g., bubbler)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the round-bottom flask.
-
Activation: Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Initiation: Add a small portion of the anhydrous solvent (enough to cover the magnesium) to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent. Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension.
-
Observation: The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain reflux for an additional 30-60 minutes can help ensure the reaction goes to completion. The final solution should appear as a cloudy, grayish suspension.
-
Titration: Before use, determine the molarity of the Grignard reagent by titration (see Protocol 2).
Protocol 2: Titration of the Grignard Reagent with Iodine
Materials:
-
Freshly prepared Grignard reagent solution
-
Anhydrous THF
-
Iodine
-
0.5 M LiCl in THF solution (optional, aids iodine solubility)
Procedure:
-
To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).
-
Dissolve the iodine in anhydrous THF (e.g., 1.0 mL of 0.5 M LiCl in THF can be used to aid dissolution).[8]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the dark brown color of the iodine just disappears, and the solution becomes colorless or light yellow.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1-Butyl-4-iodobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1-Butyl-4-iodobenzene. The focus is on the purification of products from common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters, typically yielding biaryl compounds.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, producing arylalkynes.[1]
-
Heck Coupling: To create substituted alkenes by reacting with an alkene in the presence of a base.[2][3]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.
Q2: What are the typical impurities I might encounter in my crude product?
A2: Common impurities depend on the specific reaction, but generally include:
-
Unreacted this compound: Due to incomplete reaction.
-
Homocoupled products: From the coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions, known as Glaser coupling).[1]
-
Dehalogenated byproduct (Butylbenzene): Formed by the reduction of this compound.
-
Palladium catalyst residues: Often appears as palladium black.
-
Ligands and their oxides: Such as triphenylphosphine oxide.
-
Inorganic salts: From the base used in the reaction.
Q3: Which purification technique is most suitable for my product?
A3: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.
-
Flash Column Chromatography: Highly effective for separating the desired product from most organic impurities and residual catalyst.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solid products, particularly effective at removing minor impurities.
-
Liquid-Liquid Extraction: Primarily used during the work-up to remove inorganic salts and water-soluble impurities.
-
Activated Carbon Treatment: Can be used to scavenge residual palladium catalyst.
Q4: How can I effectively remove the palladium catalyst from my product?
A4: Residual palladium can be challenging to remove. Here are a few strategies:
-
Filtration through Celite®: A simple first step to remove bulk palladium black.
-
Column Chromatography: Often effective at separating the product from palladium residues.
-
Treatment with Scavengers: Using thiol-based scavengers or activated carbon can effectively capture dissolved palladium species.
-
Recrystallization: Can sometimes leave palladium impurities behind in the mother liquor.
Q5: How do I monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the separation during column chromatography. For assessing the final purity of the isolated product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Purification of 4-Butylbiphenyl
Problem 1: My purified product is still contaminated with a significant amount of unreacted boronic acid.
-
Question: Why is the boronic acid difficult to remove by column chromatography?
-
Answer: Boronic acids can sometimes streak on silica gel, leading to co-elution with the product. This is often due to their polar nature.
-
Question: How can I improve the separation?
-
Answer:
-
Aqueous Wash: Before chromatography, perform a thorough work-up with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.
-
Column Chromatography Additive: Adding a small amount of a polar solvent like methanol to your elution solvent system can sometimes improve the separation.
-
Recrystallization: If your product is a solid, recrystallization is often very effective at removing residual boronic acid.
-
Problem 2: I see a byproduct with a similar Rf to my product on the TLC plate.
-
Question: What could this byproduct be?
-
Answer: This is often the homocoupled product of the boronic acid.
-
Question: How can I separate it?
-
Answer:
-
Optimize Chromatography: A carefully run flash column with a shallow solvent gradient may be able to resolve the two compounds.
-
Recrystallization: The difference in crystal packing between your product and the homocoupled byproduct can often be exploited for separation via recrystallization.
-
Sonogashira Coupling: Purification of 4-Butylphenylacetylene
Problem 1: My final product is a dark, oily substance even after column chromatography.
-
Question: What is causing the dark color?
-
Answer: The dark color is often due to residual copper salts and palladium catalyst. The presence of oxygen can also lead to the formation of colored polymeric byproducts from alkyne homocoupling (Glaser coupling).[1]
-
Question: How can I obtain a cleaner product?
-
Answer:
-
Thorough Work-up: Wash the reaction mixture with aqueous ammonium chloride to complex with and remove copper salts.
-
Activated Carbon: Stir the crude product with a small amount of activated carbon in a suitable solvent, then filter through Celite® before final purification.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol.[1]
-
Problem 2: My product seems to be decomposing on the silica gel column.
-
Question: Why would my product be unstable on silica gel?
-
Answer: Some alkynes can be sensitive to the acidic nature of silica gel.
-
Question: What are the alternatives?
-
Answer:
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, before packing the column.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Kugelrohr Distillation: If your product is a thermally stable liquid, short-path distillation can be an effective purification method.
-
Heck Reaction: Purification of Substituted Butylstyrene Derivatives
Problem 1: My NMR spectrum shows signals corresponding to both the E and Z isomers of the product.
-
Question: Is it possible to separate these isomers?
-
Answer: The separability of E/Z isomers depends on the specific structure of the molecule. Often, their polarities are very similar, making chromatographic separation challenging.
-
Question: What can I do to get a single isomer?
-
Answer:
-
Reaction Optimization: The Heck reaction often has a high stereoselectivity for the trans (E) isomer. Re-optimizing the reaction conditions (e.g., ligand, base, temperature) may improve the isomeric ratio.
-
Recrystallization: If one isomer is significantly less soluble than the other, fractional recrystallization can be an effective method for separation.
-
Problem 2: I have a significant amount of a byproduct that I suspect is the dehalogenated starting material (butylbenzene).
-
Question: Why is this byproduct formed?
-
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupling.
-
Question: How can I separate it from my product?
-
Answer:
-
Column Chromatography: Butylbenzene is significantly less polar than the desired alkene product. A standard silica gel column should provide good separation.
-
Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be used to remove the more volatile butylbenzene.
-
Data Presentation
The following tables provide illustrative data on the purification of a representative product from each of the discussed reactions. Note that actual yields and purity levels will vary depending on the specific substrates and reaction conditions.
Table 1: Purification of 4-Butylbiphenyl (Suzuki Coupling Product)
| Purification Step | Yield (%) | Purity by HPLC (%) | Key Impurities Removed |
| Crude Product | >95 | 75 | Unreacted starting materials, homocoupled byproduct, catalyst |
| Aqueous Work-up | 90-95 | 80 | Boronic acid, inorganic salts |
| Column Chromatography | 75-85 | >98 | Homocoupled byproduct, unreacted this compound |
| Recrystallization | 60-75 | >99.5 | Trace impurities |
Table 2: Purification of 4-Butylphenylacetylene (Sonogashira Coupling Product)
| Purification Step | Yield (%) | Purity by GC (%) | Key Impurities Removed |
| Crude Product | >95 | 70 | Homocoupled alkyne, catalyst residues, unreacted starting materials |
| Aqueous Work-up | 90-95 | 75 | Copper salts, inorganic salts |
| Column Chromatography | 70-80 | >97 | Homocoupled alkyne, unreacted this compound |
| Kugelrohr Distillation | 60-70 | >99 | Minor organic impurities |
Table 3: Purification of (E)-1-(4-butylphenyl)-2-phenylethene (Heck Coupling Product)
| Purification Step | Yield (%) | Purity by NMR (%) | Key Impurities Removed |
| Crude Product | >95 | 80 | Butylbenzene, catalyst residues, unreacted starting materials |
| Aqueous Work-up | 90-95 | 85 | Inorganic salts |
| Column Chromatography | 80-90 | >98 | Butylbenzene, unreacted this compound |
| Recrystallization | 70-85 | >99 | Z-isomer, trace impurities |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation by TLC. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the elution solvent or a less polar solvent.
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Add a thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the elution solvent to the column.
-
Apply gentle pressure using a pump or inert gas to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Liquid-Liquid Extraction (Aqueous Work-up)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water or an appropriate aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or saturated NH₄Cl to remove copper).
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes.
-
-
Separation:
-
Allow the layers to separate completely.
-
Drain the lower layer. The organic layer is typically the top layer if using a solvent less dense than water (like ethyl acetate), and the bottom layer if using a solvent denser than water (like dichloromethane).
-
Repeat the washing process as necessary.
-
-
Drying and Concentration:
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product for further purification.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of cross-coupling products.
Caption: Logical troubleshooting guide for product purification.
References
Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions of 1-butyl-4-iodobenzene.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Q1: My Suzuki-Miyaura, Heck, or Sonogashira reaction with this compound has stalled or shows low conversion. How do I know if catalyst deactivation is the cause?
A1: Low conversion is often linked to catalyst deactivation, but other factors could be at play. First, look for visual cues such as the formation of a black precipitate ("palladium black"), which indicates the agglomeration of the palladium catalyst into an inactive state.[1] If there are no visual signs, consider the following potential causes for catalyst deactivation:
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to the catalytically active Pd(0) may be incomplete.[2][3]
-
Thermal Decomposition: The reaction temperature might be too high, causing the catalyst complex to break down.[1]
-
Oxidative Deactivation: Trace amounts of oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2]
-
Catalyst Poisoning: Impurities in your reagents or solvents (e.g., sulfur compounds) can irreversibly bind to the palladium center.[2]
To confirm deactivation, you can try adding a fresh charge of catalyst to a stalled reaction. If the reaction proceeds, it strongly suggests the initial catalyst was deactivated.
Q2: I've observed the formation of palladium black in my reaction. What are the primary causes and how can I prevent it?
A2: The formation of palladium black is a common deactivation pathway resulting from the agglomeration of Pd(0) species. This is typically caused by:
-
Insufficient Ligand Stabilization: The ligand's role is to stabilize the Pd(0) center. If the ligand is not effective or is present in an insufficient amount, the palladium atoms will aggregate.
-
High Reaction Temperatures: Elevated temperatures can accelerate both the desired reaction and the catalyst decomposition pathway.[1]
-
Slow Oxidative Addition: For some substrates, the oxidative addition step is slow. If the "naked" Pd(0) species is present for too long without reacting, it is more likely to agglomerate.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands are known to form more stable complexes with palladium, preventing agglomeration.
-
Optimize Ligand:Palladium Ratio: While a sufficient amount of ligand is needed, an excessive amount can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[5] A ratio of 1:1 to 2:1 (Ligand:Pd) is a common starting point.
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider stepwise increases in temperature only if necessary.[4]
Q3: My reaction is clean, with no palladium black, but the yield is still poor. Could catalyst poisoning be the issue?
A3: Yes, catalyst poisoning can occur without visible precipitation. Soluble impurities can coordinate to the palladium center and halt the catalytic cycle.
-
Common Poisons:
-
Sulfur Compounds: Thiophenes or other sulfur-containing impurities in reagents can act as potent catalyst poisons.[2]
-
Oxygen: Inadequate degassing allows oxygen to oxidize the catalyst.[2]
-
Solvent Contaminants: Peroxides in ethers (like THF) or other degradation products in solvents can interfere with the reaction.[2]
-
Solutions:
-
Use High-Purity Reagents: Whenever possible, use reagents and solvents from reputable suppliers, specifying high purity.
-
Purify and Degas Solvents: Use freshly distilled or high-purity, inhibitor-free solvents.[2] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the liquid.
-
Employ Scavengers: If sulfur poisoning is suspected, consider pre-treating the starting materials with a scavenger.[2]
Q4: I am observing significant amounts of side products like benzenebutane (from dehalogenation) or biaryl homocoupling. Are these related to catalyst deactivation?
A4: Yes, the formation of these side products can be linked to issues within the catalytic cycle that may also lead to deactivation.
-
Dehalogenation (Hydrodehalogenation): The replacement of iodine with a hydrogen atom can occur if the catalytic cycle is intercepted by a hydride source before productive coupling.[1] Optimizing conditions to accelerate the desired cross-coupling can minimize this side reaction.
-
Homocoupling: This occurs when the organometallic reagent (e.g., boronic acid in Suzuki coupling) couples with itself. In Sonogashira coupling, alkyne homocoupling (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen.[2]
Solutions:
-
Minimize Oxygen: For Sonogashira reactions, ensure strictly anaerobic conditions to prevent Glaser coupling.[2]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rates of competing reaction pathways. Consider screening different bases to find one that favors the cross-coupling pathway.
-
Consider a Copper-Free Protocol: For Sonogashira couplings, using a copper-free method can eliminate the possibility of Glaser homocoupling.[6]
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best to minimize deactivation: Pd(0) or Pd(II)?
Q2: How do I choose the right ligand to enhance catalyst stability?
A2: For aryl iodides like this compound, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, if you encounter issues, switching to a more specialized ligand is a key strategy. The goal is to increase the stability of the Pd(0) intermediate and facilitate the oxidative addition step.
-
Bulky and Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) are excellent choices.[1] Their steric bulk prevents the formation of inactive palladium dimers and trimers, while their electron-donating nature promotes the rate-limiting oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, making them highly resistant to thermal decomposition.[4]
Q3: Can a deactivated catalyst be regenerated?
A3: In a typical laboratory setting, regenerating a homogeneous palladium catalyst from its deactivated state (e.g., palladium black) is not practical. The focus should be on prevention. However, in the field of heterogeneous catalysis, solid-supported catalysts are designed for recovery and reuse.[8][9] These catalysts can often be filtered off after the reaction and reused for several cycles, though a gradual loss of activity is common.[8]
Data Presentation: Ligand Effects on Catalyst Stability
The following table summarizes the impact of different phosphine ligands on the yield of a model Suzuki-Miyaura coupling reaction, illustrating how ligand choice can mitigate catalyst deactivation and improve performance.
| Catalyst System | Ligand Type | Key Features | Typical Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | Monodentate, less bulky | Standard, economical | 50-70% | Prone to formation of palladium black at higher temperatures.[1] |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate, bulky, e⁻ rich | Promotes oxidative addition | >90% | High stability, reduces risk of agglomeration.[1] |
| Pd₂(dba)₃ / XPhos | Biarylphosphine, bulky, e⁻ rich | Excellent for challenging substrates | >95% | Forms highly stable active species, very low catalyst loadings possible.[1][4] |
| PdCl₂(dppf) | Bidentate (Chelating) | Pre-formed complex, stable | >90% | Chelating effect provides high thermal stability. |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Troubleshooting checkpoints
This protocol provides a standard method for coupling this compound with an arylboronic acid.
-
Reagent Preparation:
-
Ensure this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) are dry.
-
Use a high-purity, anhydrous, and degassed solvent (e.g., Dioxane/Water 4:1). To degas, sparge with argon for 30 minutes.
-
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with argon three times. [Checkpoint 1: Inadequate inerting is a major source of catalyst oxidation.] [2]
-
-
Execution:
-
Add the degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C). [Checkpoint 2: If you observe rapid color change to black, the temperature may be too high, or the ligand may be inadequate.] [1]
-
Stir vigorously to ensure good mixing.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS. [Checkpoint 3: If the reaction stalls, check for palladium black. If none is visible, consider taking a small aliquot and adding a drop of a more active ligand solution or a small amount of fresh catalyst to see if the reaction restarts.]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts and precipitated palladium.[10]
-
Proceed with a standard aqueous work-up and purification by column chromatography.
-
Protocol 2: Catalyst Poisoning Test
This protocol helps determine if your reagents or solvent contain catalyst poisons.
-
Run a Control Reaction: Perform a small-scale coupling reaction using a trusted, high-purity batch of reagents and freshly distilled, degassed solvent. This reaction should proceed to high conversion and serves as your positive control.
-
Run a Test Reaction: Set up an identical reaction, but substitute one component with the batch you suspect is contaminated (e.g., the solvent or a specific starting material).
-
Compare Results: If the test reaction shows significantly lower conversion, stalls, or forms palladium black while the control reaction does not, it is highly likely that the substituted component contains impurities that are poisoning the catalyst.[2][11]
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
General Palladium Cross-Coupling Cycle
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Low-Temperature Suzuki Reactions with 1-Butyl-4-iodobenzene
Welcome to the technical support center for low-temperature Suzuki reactions involving 1-Butyl-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your coupling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during low-temperature Suzuki reactions with this compound in a question-and-answer format.
Question 1: My reaction shows low to no conversion of this compound at low temperatures. What are the likely causes and how can I fix it?
Answer:
Low or no conversion at reduced temperatures is a frequent challenge. Here are the primary factors to investigate:
-
Catalyst System Inefficiency: The choice of catalyst and ligand is critical for low-temperature activity.
-
Problem: "Classical" catalyst systems like Pd(PPh₃)₄ can be surprisingly inefficient for aryl iodides at temperatures around 50°C or lower. This is thought to be due to the poor turnover of a key intermediate in the catalytic cycle in the presence of triphenylphosphine.[1]
-
Solution: Switch to a more active catalyst system known for high performance at room temperature. Buchwald or Beller-type monophosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices.[2] Heterogeneous catalysts, such as palladium nanoparticles on carbon nanotubes, have also demonstrated high activity at room temperature for aryl iodides.[3][4][5]
-
-
Inadequate Base Activation: The base is crucial for the transmetalation step, and its effectiveness can be temperature and solvent-dependent.
-
Problem: The chosen base may not be soluble or reactive enough at lower temperatures.
-
Solution: Employ a stronger or more soluble base. While K₂CO₃ is common, consider stronger bases like K₃PO₄ or Cs₂CO₃. The physical form of the base also matters; using finely ground K₃PO₄ can improve reproducibility.
-
-
Poor Reagent Quality or Stability:
-
Problem: The boronic acid reagent may be undergoing protodeboronation, a common side reaction, especially with unstable boronic acids.[6] The palladium catalyst or phosphine ligands could also be degraded or oxidized.
-
Solution: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere. To minimize protodeboronation, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6]
-
-
Presence of Oxygen:
-
Problem: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Question 2: The reaction is very slow. How can I increase the reaction rate without significantly raising the temperature?
Answer:
-
Optimize Catalyst and Ligand Loading: Increasing the catalyst and/or ligand concentration can accelerate the reaction. However, be mindful that higher catalyst loading can increase costs and the amount of residual palladium in the product.
-
Choice of Solvent: The solvent system plays a critical role. A mixture of an organic solvent and water (e.g., EtOH/H₂O, Dioxane/H₂O) is often beneficial. Water can have a rate-accelerating effect in some Suzuki reactions.[7]
-
Use of Additives: In some cases, additives can enhance the reaction rate. For instance, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.
Question 3: I am observing significant side product formation, such as the homocoupling of the boronic acid. What can I do to improve selectivity?
Answer:
-
Strict Exclusion of Oxygen: Homocoupling of boronic acids is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent. A large excess can lead to increased homocoupling.
-
Optimize Base: The choice and amount of base can influence side reactions. Use the minimum amount of base required for efficient reaction, and consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for a low-temperature Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and other reaction conditions. However, for low-temperature applications with aryl iodides, catalyst systems based on bulky, electron-rich phosphine ligands are generally very effective. Examples include Pd₂(dba)₃ with P(t-Bu)₃ or Pd(OAc)₂ with Buchwald ligands like SPhos or XPhos.[2] Heterogeneous catalysts like palladium nanoparticles on carbon supports have also shown excellent activity at room temperature.[3][4][5]
Q2: Which base should I use for a low-temperature reaction?
A2: A common choice is potassium carbonate (K₂CO₃). However, for challenging or sluggish reactions at low temperatures, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective. The base must be sufficiently soluble in the reaction medium.
Q3: What is a suitable solvent system for a low-temperature Suzuki reaction with this compound?
A3: A mixture of an organic solvent and water is often optimal. Common systems include 1,4-dioxane/water, THF/water, and ethanol/water.[8] The aqueous component can aid in dissolving the inorganic base and can accelerate the reaction.
Q4: Do I need to protect any functional groups on my boronic acid for a low-temperature Suzuki reaction?
A4: One of the advantages of the Suzuki coupling is its high functional group tolerance.[9] At low temperatures, the need for protecting groups is further minimized. However, highly base-sensitive groups might require protection, or the use of a milder base like potassium fluoride (KF) could be explored.
Q5: How can I monitor the progress of my low-temperature Suzuki reaction?
A5: The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TCM), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Table 1: Conditions for Room-Temperature Suzuki-Miyaura Coupling of Various Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitroiodobenzene | 4-Methoxyphenylboronic acid | Pd on CNTs | K₂CO₃ | EtOH/H₂O (1:1) | RT | 24 | >95 | [4] |
| 2 | Iodobenzene | Phenylboronic acid | Pd/Mg(OH)₂/MgO-ZrO₂ | - | - | RT | 0.13 | 100 | [9] |
| 3 | 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd | K₂CO₃ | Ethanol | RT | 6 | - | [10] |
| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | RT | - | - | [11] |
Experimental Protocols
The following are model protocols for the Suzuki-Miyaura coupling of this compound at low and room temperatures. These should be considered as starting points and may require optimization for your specific boronic acid partner.
Protocol 1: Model Room-Temperature Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from procedures for room-temperature Suzuki coupling of aryl iodides using a highly active catalyst system.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 equiv., 1 mol%) and P(t-Bu)₃ (0.04 equiv., 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent) in a 4:1 dioxane/water ratio.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Model Low-Temperature (0 °C) Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a conceptual adaptation for low-temperature conditions and may require significant optimization.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous and degassed THF
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Add anhydrous, degassed THF and stir for 10 minutes at room temperature to form the active catalyst.
-
Reagent Addition: To a separate, dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Cooling: Cool this second flask to 0 °C in an ice bath.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the cooled reagent mixture via a cannula.
-
Reaction: Stir the reaction mixture vigorously at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
- 5. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of 1-Butyl-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1-butyl-4-iodobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or a reliable precatalyst like PdCl₂(PPh₃)₂. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is occurring.[1] |
| Poor Quality Reagents | Impurities in the this compound or the terminal alkyne can poison the catalyst. Ensure the purity of your starting materials, purifying them if necessary. |
| Inadequate Solvent Degassing | Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), consuming your starting material and reducing the yield of the desired cross-coupled product.[2] It is critical to thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Solvent Choice | The solvent plays a crucial role in the reaction's success. For the Sonogashira coupling of aryl iodides, a variety of solvents can be effective. A solvent screen may be necessary to find the optimal conditions for your specific alkyne. See the quantitative data table below for guidance. |
| Suboptimal Reaction Temperature | While aryl iodides are generally more reactive and can often be coupled at room temperature, some systems may require heating to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the temperature.[3] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen. To minimize this, ensure strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed. |
| Palladium Black Precipitation | The formation of a black precipitate indicates the decomposition of the palladium catalyst. This can be caused by impurities, an inappropriate solvent, or an incorrect temperature. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[2] Using fresh, high-purity reagents and solvents can help prevent this. |
| Decomposition of Starting Materials or Product | If the reaction temperature is too high, or if the substrates are sensitive to the base used, decomposition can occur. Monitor the reaction by TLC or LC-MS to check for the appearance of unexpected spots. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A1: The reactivity of the aryl halide is a significant factor. The general trend from most reactive to least reactive is: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[4] this compound is therefore expected to be highly reactive in this coupling.
Q2: Is a copper co-catalyst always necessary for the Sonogashira coupling?
A2: No, copper-free Sonogashira reactions are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts.[5] These reactions may require specific ligands or different reaction conditions to proceed efficiently.
Q3: What role does the amine base play in the reaction?
A3: The amine base, such as triethylamine or diisopropylamine, serves two primary purposes. First, it deprotonates the terminal alkyne to form the reactive acetylide species. Second, it neutralizes the hydrogen halide (HI in this case) that is formed as a byproduct of the reaction.[6]
Q4: My reaction solution turned black. What does this mean and what should I do?
A4: A black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst. This can be triggered by impurities, an unsuitable solvent choice, or an incorrect reaction temperature. To address this, ensure you are using high-purity reagents and solvents. You may also need to screen different solvents or adjust the reaction temperature.
Q5: Can I use an amine as both the base and the solvent?
A5: Yes, in some cases, an amine like triethylamine can be used as both the base and the solvent, particularly if the starting materials are sufficiently soluble in it.[2]
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Yield of 4-(Phenylethynyl)toluene
| Solvent | Yield (%) |
| Toluene | 93 |
| Acetonitrile (MeCN) | 64 |
| Tetrahydrofuran (THF) | 63 |
| 1,4-Dioxane | 51 |
| 1,2-Dimethoxyethane (DME) | 49 |
Reaction Conditions: 4-iodotoluene, phenylacetylene, Pd/Fe₃O₄ catalyst, Et₃N, 130°C. Data adapted from Liu et al., 2008.[7]
Experimental Protocols
Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound
This protocol is a general procedure and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous triethylamine (Et₃N) (2.0 eq)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Schlenk line)
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
base selection for cross-coupling reactions with 1-Butyl-4-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-butyl-4-iodobenzene in cross-coupling reactions. The focus is on the critical role of base selection to ensure reaction success.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential in palladium-catalyzed cross-coupling reactions?
A base is a crucial component in most palladium-catalyzed cross-coupling reactions, although its specific role varies with the reaction type:
-
Suzuki-Miyaura Coupling: The base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step with the palladium center.[1]
-
Heck Reaction: The base is required to neutralize the hydrogen halide (HX) produced during the reaction and to regenerate the active Pd(0) catalyst from the Pd(II) intermediate in the final step of the catalytic cycle.[2]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne, making it a more potent nucleophile (acetylide) that can then react with the copper(I) co-catalyst or directly with the palladium complex in copper-free variants.[3]
Q2: What are the common types of bases used for reactions with this compound?
Bases are generally categorized as inorganic or organic. Given that this compound is a relatively standard aryl iodide, a wide range of bases can be employed.
-
Inorganic Bases: These are widely used due to their effectiveness, cost, and broad compatibility.
-
Carbonates: (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are mild to moderately strong bases, commonly used in Suzuki and Heck reactions.[4][5]
-
Phosphates: (e.g., K₃PO₄) are stronger than carbonates and are particularly effective for challenging or sterically hindered substrates.[4]
-
Hydroxides: (e.g., NaOH, KOH) are strong bases often used in aqueous solvent mixtures.[6]
-
Fluorides: (e.g., KF, CsF) can be used, especially when dealing with substrates sensitive to stronger bases.
-
-
Organic Bases:
-
Amines: (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) are common in Heck and Sonogashira reactions.[3][7]
-
Alkoxides: (e.g., Sodium t-butoxide (NaOtBu), Potassium t-butoxide (KOtBu)) are very strong, non-nucleophilic bases used for more difficult couplings, such as those involving aryl chlorides or hindered substrates.[8]
-
Q3: How do I select an initial base for my specific cross-coupling reaction?
The choice of base is highly dependent on the reaction type. Below is a general starting point for reactions with this compound.
// Nodes start [label="Start: Select Cross-Coupling Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling", fillcolor="#FBBC05"]; heck [label="Heck Coupling", fillcolor="#34A853"]; sonogashira [label="Sonogashira Coupling", fillcolor="#EA4335"];
base_suzuki [label="Initial Choice:\nK₂CO₃ or K₃PO₄", shape=Mdiamond, fillcolor="#FFFFFF"]; base_heck [label="Initial Choice:\nEt₃N or K₂CO₃", shape=Mdiamond, fillcolor="#FFFFFF"]; base_sonogashira [label="Initial Choice:\nEt₃N or i-Pr₂NH", shape=Mdiamond, fillcolor="#FFFFFF"];
// Connections start -> suzuki; start -> heck; start -> sonogashira;
suzuki -> base_suzuki [label="Aqueous/protic solvent?"]; heck -> base_heck [label="Standard conditions?"]; sonogashira -> base_sonogashira [label="Cu-catalyzed?"]; }
Caption: Initial base selection guide for common cross-coupling reactions.Q4: Does the strength of the base (pKa) matter?
Yes, the base strength is a critical parameter. A base must be strong enough to perform its catalytic role (e.g., deprotonate an alkyne or activate a boronic acid) but not so strong that it causes unwanted side reactions like dehalogenation or decomposition of sensitive functional groups on the substrates. For substrates with highly acidic protons, a very mild base may be sufficient.[9]
Base Selection Data
The optimal base is often determined empirically. The tables below summarize the performance of various bases in typical cross-coupling reactions involving aryl iodides.
Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling (Reaction: Aryl Iodide + Phenylboronic Acid)
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ (2.0) | DMF/H₂O | Reflux | High | [10] |
| Na₂CO₃ (2.0) | DMF/H₂O | 100 | 95 | [5] |
| NaOH (3.0) | EtOH/H₂O | 65 | 96 | [6][11] |
| K₃PO₄ (2.0) | Dioxane/H₂O | 100 | High | |
| Et₃N (2.0) | DMF/H₂O | 100 | Low | [5] |
Table 2: Common Bases and Their Approximate pKa Values (pKa of the conjugate acid)
| Base | Class | pKa in H₂O | pKa in DMSO |
| Cs₂CO₃ | Carbonate | 10.3 (HCO₃⁻) | ~14 |
| K₂CO₃ | Carbonate | 10.3 (HCO₃⁻) | ~14 |
| K₃PO₄ | Phosphate | 12.3 (HPO₄²⁻) | ~16 |
| Triethylamine (Et₃N) | Amine | 10.7 | 9.0 |
| NaOH | Hydroxide | 15.7 (H₂O) | ~29 |
| KOtBu | Alkoxide | 19.2 (tBuOH) | ~32 |
Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
// Nodes problem [label="Symptom:\nLow or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Is the base strong enough?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Is the base soluble?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Is the base inhibiting the catalyst?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Switch to a stronger base\n(e.g., K₂CO₃ → K₃PO₄ or NaO t Bu)", fillcolor="#FFFFFF", fontcolor="#202124"]; solution1b [label="Base is likely sufficient", fillcolor="#FFFFFF", fontcolor="#202124"]; solution2a [label="Change solvent or base\n(e.g., K₃PO₄ is more soluble in water than THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; solution2b [label="Solubility is likely not the issue", fillcolor="#FFFFFF", fontcolor="#202124"]; solution3a [label="Some amine bases can act as ligands.\nSwitch to an inorganic base.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections problem -> cause1; cause1 -> solution1a [label="No"]; cause1 -> cause2 [label="Yes"]; cause2 -> solution2a [label="No"]; cause2 -> cause3 [label="Yes"]; cause3 -> solution3a [label="Possibly"]; }
Caption: Decision tree for troubleshooting low reaction yields.-
Possible Cause: The selected base may be too weak to perform its function efficiently. For Suzuki reactions, boronic acid activation may be incomplete. For Sonogashira, alkyne deprotonation may be insufficient.
-
Recommended Action:
-
Switch to a stronger base. For example, if using K₂CO₃ in a Suzuki coupling fails, try K₃PO₄.[4]
-
For particularly challenging or sterically hindered substrates, a very strong base like NaOtBu or KOtBu may be required.[8]
-
Ensure your base is of high quality and anhydrous, as water can affect the performance of strong bases.
-
Problem 2: Significant dehalogenation of this compound is observed.
-
Possible Cause: The base is too strong or the reaction temperature is too high, leading to the reductive cleavage of the carbon-iodine bond. This is a known side reaction, especially with electron-rich aryl halides.[8]
-
Recommended Action:
-
Switch to a milder base. If you are using an alkoxide, consider moving to a phosphate or carbonate.
-
Decrease the reaction temperature. Aryl iodides are the most reactive organic halides and often do not require high temperatures.[3]
-
Screen different solvents, as the solvent can mediate the basicity and reactivity of the system.
-
Problem 3: Formation of significant side products, such as alkyne homocoupling (Glaser coupling) in Sonogashira reactions.
-
Possible Cause: While often associated with the copper(I) co-catalyst and the presence of oxygen, the base can play a role. An amine base is required to generate the acetylide.[3]
-
Recommended Action:
-
The most effective solution is to switch to a copper-free Sonogashira protocol.[3]
-
If using a copper co-catalyst, ensure the reaction is run under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3]
-
Ensure the amine base is pure and dry.
-
Experimental Protocols
The following are general starting procedures for cross-coupling reactions with this compound. Optimization will likely be required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1-0.2 M with respect to the aryl iodide.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., PPh₃, 2-4 mol%) if required.
-
Seal the vessel and purge with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., DMF or Acetonitrile).
-
Add the alkene (1.1-1.5 equiv.) followed by the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Work up the reaction as described in the Suzuki protocol.
Protocol 3: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or Diisopropylamine, which can often serve as the solvent and base).[3]
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Aryl iodides are highly reactive and often couple at room temperature.[12]
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate. Purify the crude product.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. nanochemres.org [nanochemres.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Butyl-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-butyl-4-iodobenzene. The presence of the bulky tert-butyl group can introduce significant steric hindrance, often leading to challenges in achieving high yields and reaction efficiency. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the steric bulk of the tert-butyl group located at the para-position to the iodine atom. This steric hindrance can impede the approach of the bulky organometallic catalyst to the reaction center, thereby slowing down or inhibiting the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.
Q2: How does the choice of ligand affect the success of these reactions?
A2: Ligand selection is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1][2] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary for efficient oxidative addition. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, leading to product formation.
Q3: What role does the base play in overcoming steric hindrance?
A3: The choice of base is crucial and can significantly influence the reaction outcome. Strong, non-nucleophilic bases are often required to facilitate the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.[1][2] However, the base must be carefully selected to avoid side reactions.
Q4: Can reaction temperature be used to overcome steric hindrance?
A4: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, elevated temperatures can also lead to catalyst decomposition and the formation of unwanted side products. Therefore, temperature optimization is a critical aspect of developing a successful reaction protocol.
Q5: Are there alternatives to traditional heating methods?
A5: Yes, microwave irradiation has been shown to be effective in accelerating cross-coupling reactions, often leading to shorter reaction times and improved yields, even for sterically hindered substrates.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | - Switch to a bulkier, more electron-rich ligand: Consider ligands such as XPhos, SPhos, or tBuXPhos. - Use a more reactive palladium precatalyst: Palladacycle precatalysts (e.g., G3 or G4 precatalysts) can generate the active Pd(0) species more efficiently. - Increase reaction temperature: Incrementally increase the temperature in 10-20 °C intervals, while monitoring for catalyst decomposition. |
| Slow or Incomplete Transmetalation/Amine Coordination | - Optimize the base: For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, consider NaOtBu or LHMDS. - Use a more polar solvent: Solvents like DMF, dioxane, or NMP can improve the solubility of reagents and facilitate these steps. |
| Catalyst Deactivation | - Ensure rigorous anaerobic and anhydrous conditions: Oxygen and moisture can deactivate the palladium catalyst. Degas solvents and use a glovebox or Schlenk line techniques. - Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary for challenging substrates. |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | - For Suzuki reactions, use a 2-coordinate palladium precatalyst to minimize homocoupling. - Use freshly prepared or high-purity boronic acids/esters to reduce protodeboronation. - For Sonogashira reactions, consider copper-free conditions to prevent alkyne homocoupling (Glaser coupling). |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various cross-coupling reactions involving this compound and analogous sterically hindered aryl iodides. This data is intended to provide a starting point for optimization.
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~85-95 |
| Heck | Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 | 12 | ~90-98 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | THF | 65 | 6 | ~80-90 |
| Sonogashira (Cu-free) | Phenylacetylene | Pd(dba)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | ~85-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | ~90-99 |
Experimental Protocols
Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
Reaction: this compound with Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Butyl acrylate (1.5 mmol, 215 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a sealed reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with argon.
-
Add DMF, butyl acrylate, and triethylamine via syringe.
-
Heat the reaction mixture to 120 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Copper-Free Sonogashira Coupling
Reaction: this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a reaction vial.
-
Add dioxane and phenylacetylene.
-
Seal the vial and heat at 100 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by chromatography.
Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 274 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
Charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill with argon.
-
Add toluene, this compound, and morpholine.
-
Heat the mixture to 100 °C for 18 hours.
-
After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent to obtain the product.
Visualizing Reaction Workflows and Concepts
Caption: Troubleshooting workflow for overcoming steric hindrance.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Validation & Comparative
Reactivity Showdown: 1-Butyl-4-iodobenzene vs. 1-Butyl-4-bromobenzene in Suzuki Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science. A critical factor influencing the efficiency of this reaction is the nature of the halide on the aryl substrate. This guide provides a detailed comparison of the reactivity of 1-Butyl-4-iodobenzene and 1-Butyl-4-bromobenzene, offering insights for researchers, scientists, and drug development professionals to optimize their synthetic strategies.
Executive Summary
This compound consistently demonstrates higher reactivity in Suzuki-Miyaura coupling reactions compared to its bromo-analogue, 1-Butyl-4-bromobenzene. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, facilitating the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with this compound typically proceed faster, at lower temperatures, and often result in higher yields under identical conditions.
Reactivity Principles: The Carbon-Halogen Bond
The observed difference in reactivity between aryl iodides and aryl bromides in Suzuki coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for halide reactivity is I > Br > Cl > F.[1] The C-I bond is the weakest among the halogens (excluding astatine), making it more susceptible to cleavage by the palladium(0) catalyst during the oxidative addition step of the reaction mechanism.[1] This crucial step is often the rate-determining phase of the catalytic cycle.
The weaker C-I bond in this compound allows for a lower activation energy for the oxidative addition, leading to a faster reaction rate compared to 1-Butyl-4-bromobenzene, which possesses a stronger carbon-bromine (C-Br) bond.
Comparative Experimental Performance
While direct comparative studies for this compound and 1-Butyl-4-bromobenzene under a single set of conditions are not extensively published, data from analogous compounds and the well-established principles of Suzuki coupling allow for a reliable comparison. The following table illustrates the expected performance differences based on typical reaction outcomes for aryl iodides versus aryl bromides.
| Parameter | This compound | 1-Butyl-4-bromobenzene | Rationale |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 4-12 hours) | Faster oxidative addition due to weaker C-I bond. |
| Reaction Temperature | Lower (e.g., Room Temp. to 80 °C) | Higher (e.g., 80-110 °C) | Lower activation energy required for C-I bond cleavage. |
| Typical Yield | High to Excellent (e.g., >90%) | Good to High (e.g., 70-90%) | More efficient conversion due to faster kinetics. |
| Catalyst Loading | Can often tolerate lower catalyst loading | May require higher catalyst loading for comparable efficiency | Higher reactivity allows for more efficient catalyst turnover. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of this compound and 1-Butyl-4-bromobenzene with an arylboronic acid. These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki Coupling of this compound
-
Reactants:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
-
Solvent:
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of 1-Butyl-4-bromobenzene
-
Reactants:
-
1-Butyl-4-bromobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
-
Solvent:
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
Follow steps 1-4 as described in Protocol 1, substituting 1-Butyl-4-bromobenzene for the iodo-analogue.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Follow steps 6-8 as described in Protocol 1 for workup and purification.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 1-Butyl-4-bromobenzene for Suzuki-Miyaura coupling has clear implications for reaction efficiency. This compound is the more reactive substrate, generally leading to faster reactions, milder conditions, and higher yields. This makes it an excellent choice for rapid analogue synthesis, complex molecule construction, and situations where maximizing yield is critical. While 1-Butyl-4-bromobenzene is a viable and often more cost-effective alternative, its lower reactivity necessitates more forcing conditions, which may not be suitable for sensitive substrates. The selection of the appropriate aryl halide should therefore be a strategic decision based on the specific requirements of the synthetic route, including desired reaction time, temperature sensitivity of functional groups, and overall cost-effectiveness.
References
Validating the Structure of 1-Butyl-4-iodobenzene Derivatives by ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 1-Butyl-4-iodobenzene and its derivatives against other common analytical techniques. Supporting experimental data and detailed protocols are included to assist researchers in their structural elucidation workflows.
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and organic materials. Accurate structural confirmation of these compounds is critical for ensuring the desired downstream outcomes. ¹H NMR spectroscopy is a powerful and routinely used analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will focus on the application of ¹H NMR in validating the structure of this compound derivatives and compare its performance with other analytical methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
¹H NMR Spectral Data of this compound and its Derivatives
The ¹H NMR spectrum of a 1,4-disubstituted benzene ring, such as in this compound, typically exhibits a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The butyl group is an electron-donating group (EDG), while the iodine atom is a weakly deactivating group. In the derivatives, the introduction of other substituents at the para position relative to the butyl group will further modulate the chemical shifts of the aromatic protons.
Below is a summary of typical ¹H NMR data for this compound and some of its para-substituted derivatives.
| Compound | Substituent (at C4) | Aromatic Protons (ortho to Butyl) | Aromatic Protons (ortho to Iodine/Substituent) | Butyl Group Protons |
| This compound | -I | ~7.0-7.2 ppm (d, 2H) | Downfield of 7.0-7.2 ppm (d, 2H) | Multiplets corresponding to -CH₂-CH₂-CH₂-CH₃ |
| 4-Butylaniline | -NH₂ | ~6.6 ppm (d, 2H) | ~7.0 ppm (d, 2H) | Multiplets corresponding to -CH₂-CH₂-CH₂-CH₃ |
| 1-Butyl-4-nitrobenzene | -NO₂ | ~7.4 ppm (d, 2H) | ~8.1 ppm (d, 2H) | Multiplets corresponding to -CH₂-CH₂-CH₂-CH₃ |
| 4-Butylanisole | -OCH₃ | ~6.8 ppm (d, 2H) | ~7.1 ppm (d, 2H) | Multiplets, 3.8 ppm (s, 3H, -OCH₃) |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The splitting pattern is abbreviated as 'd' for doublet and 's' for singlet. The integration (e.g., 2H) indicates the number of protons represented by the signal.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive validation often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages for this compound Derivatives | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and number of protons. | Unambiguous confirmation of substitution patterns (ortho, meta, para). Provides detailed structural information of the butyl chain. | Requires a relatively larger sample amount. Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and the presence of the iodine atom (characteristic isotopic pattern). Can identify impurities. | Does not provide information on the substitution pattern of the aromatic ring. Isomers may have similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Quickly confirms the presence of characteristic bonds (e.g., C-H aromatic and aliphatic, C=C aromatic). Can indicate the presence of functional groups in derivatives (e.g., -NO₂, -NH₂, -OH). | Provides limited information on the overall molecular structure and substitution patterns. |
Experimental Data for this compound:
-
Mass Spectrum: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 260, corresponding to the molecular weight of C₁₀H₁₃I.[1]
-
IR Spectrum: The IR spectrum of 1-tert-butyl-4-iodobenzene (a related isomer) shows characteristic peaks for aromatic C-H stretching and C=C stretching, as well as aliphatic C-H stretching.[2]
Experimental Protocol for ¹H NMR Analysis
A detailed methodology for obtaining a high-quality ¹H NMR spectrum of a this compound derivative is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse width (typically a 30° or 90° pulse)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio).
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using ¹H NMR.
Caption: Workflow for the structural validation of this compound derivatives using ¹H NMR.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural validation of this compound and its derivatives. It provides detailed and unambiguous information about the molecular structure, particularly the substitution pattern on the aromatic ring and the conformation of the butyl group. When used in conjunction with other techniques like Mass Spectrometry and IR Spectroscopy, researchers can achieve a high level of confidence in their structural assignments, which is crucial for the advancement of research and development in the fields of pharmaceuticals and materials science.
References
A Researcher's Guide to GC-MS Analysis of 1-Butyl-4-iodobenzene Reaction Mixtures
For researchers, scientists, and drug development professionals, the purity and composition of reaction mixtures are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the synthesis of 1-butyl-4-iodobenzene and its subsequent application in common cross-coupling reactions. Detailed experimental protocols and supporting data are presented to aid in methodological implementation and interpretation.
This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and advanced materials. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes the accurate analysis of its reaction mixtures essential for process optimization and quality control. GC-MS stands out as a powerful analytical technique for this purpose, offering high resolution and sensitivity for the identification and quantification of reactants, products, and potential byproducts.
Comparison of Analytical Challenges: Synthesis vs. Cross-Coupling Reactions
The analytical demands for monitoring the synthesis of this compound differ from those of its subsequent cross-coupling reactions. The synthesis, typically achieved through the iodination of butylbenzene, may result in impurities such as unreacted starting material and regioisomers (e.g., 1-butyl-2-iodobenzene or 1-butyl-3-iodobenzene). In contrast, the analysis of Suzuki-Miyaura and Heck reaction mixtures focuses on quantifying the desired cross-coupled product while detecting common side products like homocoupled species and dehalogenated starting materials.
| Analytical Focus | Synthesis of this compound | Suzuki-Miyaura & Heck Cross-Coupling Reactions |
| Primary Analyte | This compound | Desired biaryl or vinylated product |
| Key Potential Impurities | Unreacted Butylbenzene, Positional Isomers (ortho, meta), Di-iodinated species | Homocoupling products (biphenyls from boronic acids), Dehalogenated this compound (butylbenzene), Unreacted this compound |
| Analytical Goal | Determine purity and isomeric ratio of the product. | Determine reaction conversion, yield, and byproduct profile. |
Experimental Protocols
A robust GC-MS method is critical for obtaining reliable and reproducible data. Below are detailed protocols for the synthesis of this compound and a general method for the GC-MS analysis of its reaction mixtures.
Synthesis of this compound via Electrophilic Iodination
Materials:
-
Butylbenzene
-
Iodine (I₂)
-
Nitric Acid (HNO₃, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of butylbenzene in dichloromethane, add iodine.
-
Slowly add concentrated nitric acid to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
GC-MS Analysis Protocol
This protocol can be adapted for the analysis of both the synthesis and cross-coupling reaction mixtures.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 5977B GC/MSD).
-
Capillary column: A non-polar column such as a DB-1 or HP-5ms (e.g., 60 m × 0.32 mm, 0.25 µm film thickness) is suitable for separating the analytes.
GC Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture (crude or purified).
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation and Interpretation
Quantitative analysis of GC-MS data allows for the determination of product purity and the relative abundance of byproducts. The peak area of each component in the chromatogram is proportional to its concentration.
Table 1: Hypothetical GC-MS Data for a Crude this compound Synthesis Mixture
| Peak No. | Retention Time (min) | Compound | Key Mass Fragments (m/z) | Relative Peak Area (%) |
| 1 | 8.5 | Butylbenzene (starting material) | 91, 134 | 5.2 |
| 2 | 12.3 | This compound (product) | 217, 260 | 89.5 |
| 3 | 12.1 | 1-Butyl-2-iodobenzene (isomer) | 217, 260 | 3.1 |
| 4 | 12.5 | 1-Butyl-3-iodobenzene (isomer) | 217, 260 | 2.2 |
Table 2: Hypothetical GC-MS Data for a Suzuki-Miyaura Reaction Mixture of this compound
| Peak No. | Retention Time (min) | Compound | Key Mass Fragments (m/z) | Relative Peak Area (%) |
| 1 | 8.5 | Butylbenzene (dehalogenation) | 91, 134 | 4.8 |
| 2 | 12.3 | This compound (unreacted) | 217, 260 | 10.5 |
| 3 | 15.8 | 4-Butylbiphenyl (product) | 152, 210 | 81.2 |
| 4 | 17.2 | Biphenyl (homocoupling) | 154 | 3.5 |
Visualizing Workflows and Pathways
Understanding the experimental workflow and potential reaction pathways is crucial for effective analysis.
Caption: Experimental workflow for synthesis and GC-MS analysis.
A Comparative Guide to Palladium Catalysts for 1-Butyl-4-iodobenzene Couplings
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions stand out for their versatility and reliability in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings involving 1-butyl-4-iodobenzene, a common building block in organic synthesis. The performance of these catalysts is evaluated based on reported experimental data for similar aryl iodides, offering a valuable resource for catalyst selection and reaction optimization.
Performance of Palladium Catalysts: A Quantitative Comparison
The choice of palladium catalyst, including the palladium precursor and the associated ligands, is critical to the success of a cross-coupling reaction, profoundly influencing reaction yield, time, and substrate scope. The following tables summarize the performance of commonly employed palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific data for this compound is limited, the presented data for closely related aryl iodides provides a strong indication of expected performance.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | THF | 60 | 19 | ~95% | For the coupling of iodobenzene. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | Good to Excellent | General conditions for aryl bromides, applicable to iodides.[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95% | For sterically hindered and electron-rich arylboronic acids. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95% | For sterically hindered and electron-rich arylboronic acids.[2] |
Table 2: Heck Coupling of Aryl Iodides with Alkenes
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| (dtbpf)PdCl₂ | t-butyl acrylate | Et₃N | PTS solution | rt | 5 | 77% | For this compound.[3] |
| Pd(OAc)₂ | n-butyl acrylate | Et₃N | NMP | 120 | 1.5 | 99% | For iodobenzene.[4] |
| Pd(PPh₃)₄ | t-butyl acrylate | Na₂CO₃ | DMF | 80 | - | High | For 1-bromo-4-iodobenzene.[5] |
| Pd/C | methyl acrylate | Et₃N/Na₂CO₃ | NMP | 100 | - | High | For iodobenzene.[6] |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂/CuI | Phenylacetylene | Et₃N | Ionic Liquid | 55 | 3 | >99% | For iodobenzene.[5] |
| Pd(OAc)₂ | Phenylacetylene | Dabco | - | - | - | Good to Excellent | Copper-free conditions for aryl iodides.[3] |
| Pd(dppf)Cl₂/CuI | Terminal Acetylenes | TEA | DMF | 100 | 8-10 | 78-88% | For 6-bromo tacrine, applicable to aryl iodides.[1] |
| PdCl₂(PPh₃)₂ | Terminal Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent | Copper and amine-free conditions for aryl halides.[7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, based on established methodologies.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). A suitable solvent (e.g., a mixture of 1,4-dioxane and water) is then added. The reaction mixture is degassed and heated to the desired temperature (typically 80-100 °C) with stirring. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Heck Coupling
In a sealable reaction tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if required, e.g., a phosphine ligand), and a base (e.g., triethylamine, 1.5 mmol) are combined in a suitable solvent (e.g., DMF or NMP). The alkene (e.g., n-butyl acrylate, 1.2 mmol) is then added. The tube is sealed, and the mixture is heated to the specified temperature (typically 100-140 °C) for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water to remove the base and any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue is purified by flash column chromatography to afford the desired product.[4][5]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is taken in a Schlenk tube under an inert atmosphere. A suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1][5]
Visualizing the Cross-Coupling Workflow
The following diagram illustrates the general workflow of a palladium-catalyzed cross-coupling reaction, from the initial setup to the final product isolation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Analysis of 1-Butyl-4-iodobenzene's Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and synthetic chemists, particularly in the realm of drug development, the selection of appropriate starting materials is paramount for efficient and high-yielding reactions. Aryl iodides are frequently employed in palladium-catalyzed cross-coupling reactions due to their high reactivity. This guide provides an objective comparison of the reactivity of 1-butyl-4-iodobenzene with other aryl iodides in three key transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The analysis is supported by experimental data to aid in substrate selection and reaction optimization.
The heightened reactivity of aryl iodides in comparison to their bromide and chloride counterparts is a well-established principle in organic synthesis. This is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. While the general reactivity trend is Ar-I > Ar-Br > Ar-Cl, the electronic and steric nature of substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups, such as the butyl group in this compound, can slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene due to an increase in electron density at the reaction center. Conversely, electron-withdrawing groups can enhance this rate.
Quantitative Reactivity Comparison
The following tables summarize experimental data for the Suzuki-Miyaura, Heck, and Sonogashira reactions, offering a comparative view of the performance of various aryl iodides. Direct experimental data for this compound is limited in readily available literature; therefore, data for 4-iodotoluene is included as a reasonable proxy for a para-alkyl-substituted iodobenzene, given the similar electronic effects of methyl and butyl groups.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Iodides with Phenylboronic Acid
| Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 92.1 |
| 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80 | 12 | 95 |
| 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | 99 |
| 4-Iodobenzoic acid | Na₂PdCl₄ / PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | - | 100[2] |
Table 2: Heck Reaction of Various Aryl Iodides
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd milling ball | K₂CO₃ | DMF | 120 | 1 | 82[3] |
| Iodobenzene | n-Butyl acrylate | PdCl₂ | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99[4] |
| 4-Iodotoluene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 98 |
| 4-Iodoanisole | n-Butyl acrylate | PdCl₂(PPh₃)₂ | i-Pr₂NEt | Water | 70 | 48 | 91[5] |
| 1-Iodo-4-nitrobenzene | n-Butyl acrylate | PdCl₂ | Et₃N | [bmim][PF₆] | 120 | 3 | 95[4] |
Table 3: Sonogashira Coupling of Various Aryl Iodides with Phenylacetylene
| Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90[6] | | 4-Iodotoluene | Pd on alumina / Cu₂O | - | THF-DMA | 80 | - | 60[7] | | 4-Iodoanisole | CuI / 3-Pphen | K₂CO₃ | Water | 100 | - | Good Yield | | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Dabco | - | - | - | Quantitative[8] | | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | - | RT | - | Selective coupling at I |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These are general procedures and may require optimization for specific substrates and reaction scales.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%) in the specified solvent (3 mL) is stirred for the indicated time at room temperature or elevated temperature.[7] Following the reaction, the solution is extracted with an organic solvent such as diethyl ether.[7] The combined organic layers are then purified by column chromatography on silica gel to yield the desired biaryl product.[7]
Protocol 2: Heck Reaction
In a typical procedure, a mixture of the aryl iodide (2 mmol), the olefin (2.2 mmol), triethylamine (2 equivalents), and the palladium catalyst (e.g., PdCl₂, 0.2 mol%) in an ionic liquid such as [bmim][PF₆] (2 mL) is heated in a pressure tube at 120 °C for the specified time.[4] After completion, the product can be extracted with an organic solvent, and the ionic liquid containing the catalyst can often be recovered and reused.[4]
Protocol 3: Sonogashira Coupling
To a solution of the aryl halide (1.0 eq) in a suitable solvent like THF at room temperature, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially.[9] The reaction mixture is stirred for a specified time, after which it is diluted with an organic solvent and filtered. The filtrate is then washed, dried, and concentrated, and the crude product is purified by flash column chromatography.[9]
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 6. ijnc.ir [ijnc.ir]
- 7. rsc.org [rsc.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biaryl Motif: A Comparative Guide to Reagents Beyond 1-Butyl-4-iodobenzene
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. While 1-butyl-4-iodobenzene has been a reliable workhorse, a diverse array of alternative reagents offers advantages in terms of cost, availability, and reactivity. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to inform your synthetic strategies.
The construction of a carbon-carbon bond between two aromatic rings, forming a biaryl structure, is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and organic materials. The choice of the aryl halide or pseudohalide coupling partner significantly impacts the efficiency and scope of the reaction. While aryl iodides like this compound are highly reactive, their higher cost and lower stability compared to other halides have driven the exploration of alternative reagents. This guide focuses on the performance of aryl bromides, chlorides, and triflates as alternatives to aryl iodides in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Hiyama reactions.
Performance Comparison of Aryl Electrophiles in Biaryl Synthesis
The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl .[1][2] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen or carbon-oxygen bond, with the weaker bonds being more readily cleaved during the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most versatile and widely used methods for biaryl synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. The following table summarizes representative yields for the coupling of various para-substituted aryl electrophiles with phenylboronic acid. While a direct comparison using 1-butyl-4-phenyl substrates under identical conditions is not available in the literature, the data for structurally similar compounds provides a strong indication of the expected performance.
| Electrophile (p-Substituted Phenyl) | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | Reflux | 1.5 | 92 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)2 / P(biph)Ph2 | K3PO4 | Toluene/H2O | 100 | 1 | ~98 | [4] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 | Toluene | 100 | 24 | 85 | [5] |
| 4-Bromophenyl triflate | Phenylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 | Toluene | 100 | 1 | 95 | [5] |
Note: The data presented is compiled from different sources and reaction conditions may vary.
As the data suggests, aryl iodides and bromides generally provide excellent yields in shorter reaction times. Aryl chlorides, being less reactive, often require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable results.[1] Aryl triflates, derived from phenols, are excellent alternatives to aryl halides and often exhibit reactivity comparable to or even exceeding that of aryl bromides.[5]
Hiyama Coupling
The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their low toxicity, stability, and the environmentally benign nature of their byproducts. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl electrophile plays a crucial role.
| Electrophile (p-Substituted Phenyl) | Nucleophile | Catalyst | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenyltrimethoxysilane | PdCl2 | TBAF·3H2O | Toluene | 100 | 10 | 95 | [6] |
| 4-Bromoanisole | Phenyltrimethoxysilane | PdCl2 | TBAF·3H2O | Toluene | 100 | 10 | 92 | [6] |
| 4-Chloroanisole | Phenyltrimethoxysilane | PdCl2 | TBAF·3H2O | Toluene | 100 | 10 | 45 | [6] |
| 4-Bromophenyl triflate | Phenyltrimethoxysilane | Pd(OAc)2 / XPhos | TBAF | t-BuOH | 60 | 12 | 86 | [2] |
Note: The data presented is compiled from different sources and reaction conditions may vary.
The trend in reactivity for the Hiyama coupling mirrors that of the Suzuki-Miyaura reaction. Aryl iodides and bromides are highly effective coupling partners.[6] Aryl chlorides with electron-donating or neutral substituents generally give lower yields, although activated aryl chlorides (e.g., those with electron-withdrawing groups) can be effective.[6] Aryl triflates again prove to be excellent substrates.[2]
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura and Hiyama couplings.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a procedure for the coupling of 4-bromoacetophenone with phenylboronic acid.[4]
Materials:
-
Aryl bromide (e.g., 4-butyl-1-bromobenzene) (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)biphenyl (P(biph)Ph2) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium phosphate, palladium(II) acetate, and 2-(dicyclohexylphosphino)biphenyl.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Hiyama Coupling of an Aryl Halide
This protocol is a general procedure for the palladium-catalyzed Hiyama cross-coupling of aryl halides with phenyltrimethoxysilane.[6]
Materials:
-
Aryl halide (e.g., 4-butyl-1-chlorobenzene) (0.5 mmol)
-
Phenyltrimethoxysilane (1.0 mmol)
-
Palladium(II) chloride (PdCl2) (0.025 mmol, 5 mol%)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H2O) (1.0 mmol)
-
Toluene (3 mL)
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the aryl halide, phenyltrimethoxysilane, palladium(II) chloride, and TBAF·3H2O.
-
Flush the tube with an inert gas (e.g., Nitrogen).
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 10 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.
Visualizing the Synthetic Workflow
The general workflow for a palladium-catalyzed biaryl cross-coupling reaction can be visualized as a catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed biaryl synthesis.
This diagram illustrates the key steps common to many cross-coupling reactions, including the Suzuki-Miyaura and Hiyama couplings. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl electrophile (Aryl-X). The resulting Pd(II) intermediate then undergoes transmetalation with the organometallic reagent (organoboron or organosilicon compound). Finally, reductive elimination from the diaryl-Pd(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
While this compound remains a highly effective reagent for biaryl synthesis, a comprehensive evaluation of alternatives is crucial for optimizing cost, availability, and reaction conditions. Aryl bromides and triflates present themselves as excellent, often more economical, alternatives that provide comparable to high yields under relatively mild conditions. Aryl chlorides, although the most cost-effective, generally require more robust catalytic systems and harsher conditions to achieve high conversions. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the functional group tolerance needed, and economic considerations. This guide provides a data-supported framework to aid researchers in making informed decisions for their biaryl synthesis endeavors.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Butyl-4-iodobenzene
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that dictates the success of subsequent reactions, the impurity profile of the final product, and the overall efficiency of a synthetic route. 1-Butyl-4-iodobenzene, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, comparing its performance with relevant alternatives and providing illustrative experimental data.
Alternatives for Comparison
To provide a comprehensive assessment, the purity of this compound is compared against two structurally similar alternatives:
-
Iodobenzene: The parent compound, lacking the alkyl substituent. Its analysis provides a baseline for the chromatographic and spectroscopic behavior of the phenyl-iodide moiety.
-
4-tert-butyl-iodobenzene: An isomer of this compound, where the butyl group is a tertiary butyl. This comparison highlights the ability of analytical methods to distinguish between closely related isomers which may have different steric and electronic properties.[1]
Data Presentation: Purity Assessment Comparison
The following table summarizes the quantitative purity analysis of this compound and its alternatives using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The data presented is representative of typical results obtained from a synthesis batch after standard purification procedures.
| Compound | Purity by GC-MS (%) | Purity by HPLC (%) | Purity by qNMR (%) | Major Impurity Identified |
| This compound | 99.2 | 99.5 | 99.3 | 4-Butylaniline |
| Iodobenzene | 99.8 | 99.9 | 99.7 | Benzene |
| 4-tert-butyl-iodobenzene | 98.9 | 99.1 | 99.0 | 1,4-Di-tert-butylbenzene |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly effective for separating and identifying volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (MSD).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade).
-
0-15 min: 60% to 95% acetonitrile.
-
15-20 min: Hold at 95% acetonitrile.
-
20-25 min: 95% to 60% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 30 seconds) to allow for complete magnetization recovery for accurate integration.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Mandatory Visualization
The following diagram illustrates the experimental workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
References
A Comparative Guide to the Synthesis of 1-Butyl-4-iodobenzene: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for obtaining 1-Butyl-4-iodobenzene: direct electrophilic iodination of n-butylbenzene and the Sandmeyer reaction of 4-butylaniline. The objective is to evaluate the theoretical and reported experimental yields of these methods, offering insights into their efficiency for laboratory and potential scale-up applications.
Method 1: Direct Iodination of n-Butylbenzene
Direct iodination of n-butylbenzene represents a straightforward approach to introducing an iodine atom onto the aromatic ring. This electrophilic aromatic substitution is typically carried out using molecular iodine in the presence of an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species in situ.
Experimental Protocol: Direct Iodination
This protocol is adapted from general procedures for the iodination of aromatic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-butylbenzene (e.g., 10.0 g, 74.5 mmol) and elemental iodine (e.g., 9.46 g, 37.3 mmol).
-
Addition of Oxidizing Agent: Slowly add concentrated nitric acid (e.g., 15 mL) to the stirred mixture. The addition should be performed in a fume hood due to the evolution of nitrogen oxides.
-
Reaction: Heat the mixture to a gentle reflux for approximately 2-3 hours. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The crude this compound will precipitate as an oily layer.
-
Isolation: Separate the organic layer and wash it successively with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by water, and finally a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Theoretical Yield Calculation: Direct Iodination
The balanced chemical equation for the primary reaction is:
C₁₀H₁₄ + ½ I₂ → C₁₀H₁₃I + ½ H₂O + ½ N₂O₅ (simplified, actual byproducts vary)
For the purpose of a straightforward stoichiometric calculation, we consider the direct substitution:
C₁₀H₁₄ + I₂ → C₁₀H₁₃I + HI
| Compound | Molecular Weight ( g/mol ) |
| n-Butylbenzene (C₁₀H₁₄) | 134.22[1][2] |
| Iodine (I₂) | 253.81[3][4][5][6] |
| This compound (C₁₀H₁₃I) | 260.11[7][8][9] |
Calculation Steps:
-
Moles of n-butylbenzene (limiting reactant): (10.0 g) / (134.22 g/mol ) = 0.0745 mol
-
Theoretical moles of this compound: Based on a 1:1 stoichiometry, 0.0745 mol of this compound would be produced.
-
Theoretical mass of this compound: (0.0745 mol) * (260.11 g/mol ) = 19.38 g
Experimental Yield Data
Method 2: Sandmeyer Reaction of 4-Butylaniline
The Sandmeyer reaction provides an alternative, multi-step route to this compound, starting from 4-butylaniline. This method involves the diazotization of the primary amine followed by the introduction of iodine using an iodide salt.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from the synthesis of 4-iodoanisole.
-
Diazotization:
-
Dissolve 4-butylaniline (e.g., 10.0 g, 67.0 mmol) in a mixture of concentrated hydrochloric acid (e.g., 20 mL) and water (e.g., 20 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 4.86 g, 70.4 mmol in 10 mL of water) to the amine solution while maintaining the temperature below 5 °C. Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (e.g., 16.7 g, 100.5 mmol) in water (e.g., 20 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with a 10% sodium thiosulfate solution, followed by water, and then a saturated sodium bicarbonate solution.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Theoretical Yield Calculation: Sandmeyer Reaction
The overall balanced chemical equation is:
C₁₀H₁₅N + NaNO₂ + 2HCl + KI → C₁₀H₁₃I + N₂ + NaCl + KCl + 2H₂O
| Compound | Molecular Weight ( g/mol ) |
| 4-Butylaniline (C₁₀H₁₅N) | 149.23 |
| This compound (C₁₀H₁₃I) | 260.11[7][8][9] |
Calculation Steps:
-
Moles of 4-butylaniline (limiting reactant): (10.0 g) / (149.23 g/mol ) = 0.0670 mol
-
Theoretical moles of this compound: Based on a 1:1 stoichiometry, 0.0670 mol of this compound would be produced.
-
Theoretical mass of this compound: (0.0670 mol) * (260.11 g/mol ) = 17.43 g
Experimental Yield Data
While a specific experimental yield for the Sandmeyer reaction of 4-butylaniline was not found, analogous Sandmeyer reactions for the synthesis of aryl iodides typically report yields in the range of 70-90%.
Comparison of Synthetic Routes
| Feature | Direct Iodination | Sandmeyer Reaction |
| Starting Material | n-Butylbenzene | 4-Butylaniline |
| Number of Steps | One | Two (Diazotization, Iodination) |
| Reagents | Iodine, Nitric Acid | Sodium Nitrite, HCl, Potassium Iodide |
| Reaction Conditions | Reflux | Low temperature (0-5 °C) then heating |
| Theoretical Yield (from 10g starting material) | 19.38 g | 17.43 g |
| Reported Experimental Yield Range | 60-90% (general) | 70-90% (general) |
| Advantages | Fewer steps, readily available starting material | High yields, well-established method |
| Disadvantages | Use of corrosive nitric acid, potential for side reactions | Diazonium salts can be unstable, multi-step process |
Experimental Workflow Diagrams
References
- 1. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]
- 2. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scribd.com [scribd.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. babafaridgroup.edu.in [babafaridgroup.edu.in]
Safety Operating Guide
Proper Disposal of 1-Butyl-4-iodobenzene: A Guide for Laboratory Professionals
For immediate reference, 1-Butyl-4-iodobenzene must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be allowed to enter drains or be disposed of as common refuse.[1]
This guide provides detailed procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.
Hazard Profile
This compound is classified with the following hazards:
Personal protective equipment (PPE), including safety glasses with side-shields, protective gloves, and appropriate lab attire, must be worn when handling this chemical.[1]
Spill & Leak Management
In the event of a spill, immediate containment is crucial.
-
Ensure Adequate Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mist.[1][4]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled liquid.[1]
-
Collect the Waste: Carefully collect the absorbent material and the spilled substance and place it into a suitable, sealable, and properly labeled container for hazardous waste.[1]
Disposal Protocol for Unused Product and Contaminated Materials
All materials contaminated with this compound, including the unused product, empty containers, and disposable PPE, must be disposed of as hazardous waste.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Materials: This includes absorbent materials from spills, contaminated gloves, and other disposable lab supplies. These items must be placed in a designated, closed container for hazardous waste.[1]
-
Containers: Containers that have held this compound must be carefully resealed and kept upright to prevent leakage before being handed over to a licensed disposal service.[1]
Quantitative Data
The following table summarizes key physical and safety properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H13I | [2] |
| Molecular Weight | 260.11 g/mol | [2] |
| Boiling Point | 116 - 118 °C at 12 hPa | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Density | 1.617 g/cm³ at 25 °C | [4] |
Experimental Workflow for Disposal
Below is a diagram outlining the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Butyl-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-Butyl-4-iodobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber or Viton®), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes inhalation of vapors, which may cause respiratory tract irritation. |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C10H13I |
| Molecular Weight | 260.11 g/mol |
| Appearance | Liquid |
| Boiling Point | 116-118 °C at 12 hPa |
| Flash Point | 113 °C (closed cup) |
| Density | 1.468 g/mL at 25 °C |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
- Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
- Ensure that a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
2. Handling:
- Don the appropriate PPE as specified in the table above.
- Conduct all transfers and manipulations of this compound within the chemical fume hood.
- Keep the fume hood sash at the lowest practical height.
- Use appropriate tools, such as glass pipettes or syringes, for transferring the chemical to prevent spills.
3. Post-Handling:
- Decontaminate all glassware that has come into contact with this compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.
- Collect the rinsate as hazardous waste.
- Wipe down the work surface within the fume hood with an appropriate cleaning agent.
- Properly remove and dispose of contaminated gloves.
- Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Unused this compound | Original or compatible, sealed container. | "Hazardous Waste", "this compound" | Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, gloves) | Designated, sealed waste container. | "Hazardous Waste", "Solid Waste Contaminated with this compound" | Segregate from non-hazardous waste. Dispose of through your institution's hazardous waste program. |
| Solvent Rinsate | Designated, sealed waste container for halogenated organic waste. | "Hazardous Waste", "Halogenated Organic Waste", list of contents. | Collect all rinsate from cleaning glassware. Do not mix with non-halogenated waste. Dispose of through your institution's hazardous waste program.[3][4] |
Spill Management Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
1. Immediate Actions:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
2. For Small, Manageable Spills:
- Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are present.
- Contain the spill by using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.
- Work from the outside of the spill inward to prevent spreading.
3. Cleanup and Decontamination:
- Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
- Clean the spill area with soap and water.
- Collect any cleaning materials and contaminated PPE for disposal as hazardous waste.
4. Reporting:
- Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety department.
Workflow for Safe Handling, Spill, and Disposal
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
